1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Description
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-12-2-3(5(7)13)4(11-12)6(8,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKVECZQALNWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383231 | |
| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126674-98-4 | |
| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS No. 126674-98-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, a key building block in the synthesis of a range of biologically active molecules. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its primary applications in the development of agrochemicals and pharmaceuticals, with a focus on succinate dehydrogenase inhibitor (SDHI) fungicides. Experimental workflows and the mechanism of action of its derivatives are illustrated through detailed diagrams.
Chemical and Physical Properties
This compound is a reactive acyl chloride that serves as a crucial intermediate for introducing the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide moiety into target molecules. Below is a summary of its key physicochemical properties, along with those of its parent carboxylic acid.
| Property | This compound | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
| CAS Number | 126674-98-4 | 113100-53-1[1] |
| Molecular Formula | C₆H₄ClF₃N₂O | C₆H₅F₃N₂O₂[1] |
| Molecular Weight | 212.56 g/mol | 194.11 g/mol [1] |
| Appearance | - | White to off-white solid[2] |
| Melting Point | - | 200-204 °C |
| Boiling Point | - | - |
| Solubility | Reacts with protic solvents | Slightly soluble in DMSO and Methanol[3] |
| pKa | - | 2.93 ± 0.36 (Predicted)[3] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through the chlorination of its corresponding carboxylic acid precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Thionyl chloride (SOCl₂) is a commonly used chlorinating agent for this transformation.
Synthesis of the Precursor: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
An improved synthesis for the carboxylic acid precursor involves a multi-step process starting from sodium cyanoacetate.[4] The key steps include condensation, acylation, cyclization, and hydrolysis.[4]
Experimental Protocol: Conversion to the Acid Chloride
The following is a representative experimental protocol for the synthesis of this compound from its carboxylic acid.
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in an anhydrous solvent, thionyl chloride is added.[5]
-
The reaction mixture is then refluxed for a specified period to ensure complete conversion.
-
Upon completion of the reaction, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound.[6]
-
The resulting acid chloride is often used in the next step without further purification.[6]
Applications in Synthesis
The primary application of this compound is as a key intermediate in the synthesis of pyrazole carboxamide derivatives, which have significant biological activity. These derivatives are prominent in the agrochemical industry as fungicides and are also explored in pharmaceutical research.
Synthesis of Pyrazole Carboxamide Fungicides
This compound is reacted with various substituted anilines or other amino-containing moieties to produce a wide range of N-substituted pyrazole carboxamides. Many of these compounds are potent succinate dehydrogenase inhibitors (SDHIs).[7][8]
Experimental Workflow: Synthesis of a Pyrazole Carboxamide Derivative
Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.
A detailed experimental protocol for such a synthesis is as follows:
Procedure:
-
To a solution of the substituted amine and a base (e.g., triethylamine) in an anhydrous solvent like tetrahydrofuran (THF) under an ice-water bath (0-5 °C), a solution of this compound is added dropwise.[6]
-
The reaction mixture is then stirred vigorously at room temperature for several hours.[6]
-
After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to yield the target pyrazole carboxamide.[6]
Mechanism of Action: Succinate Dehydrogenase Inhibition
Many of the pyrazole carboxamide fungicides synthesized from this compound function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain.[7][9] This inhibition disrupts the fungal respiration process, leading to cell death.
Signaling Pathway: Inhibition of Fungal Respiration
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
The pyrazole carboxamide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the reduction of ubiquinone to ubiquinol. This blockage of the electron transport chain halts ATP production, ultimately leading to fungal cell death. The trifluoromethylpyrazole moiety plays a crucial role in the binding of these inhibitors to the active site of the SDH enzyme.
References
- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-3-(Trifluoromethyl)-1h-Pyrazole-4-Carboxylic Acid from China manufacturer - Wanxingda [wxdchem.com]
- 3. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID CAS#: 113100-53-1 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride molecular weight
An In-depth Technical Guide on 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Molecular Structure
This compound is a heterocyclic compound featuring a pyrazole ring. The pyrazole ring is substituted with a methyl group at the first position, a trifluoromethyl group at the third position, and a carbonyl chloride group at the fourth position.
Molecular Formula: C₆H₄ClF₃N₂O[1]
Molecular Weight: 212.56 g/mol [1]
The structural formula of the compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This allows for a straightforward comparison of its fundamental properties.
| Property | Value | Unit |
| Molecular Weight | 212.56 | g/mol |
| Molecular Formula | C₆H₄ClF₃N₂O | - |
| CAS Number | 126674-98-4 | - |
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are the standard atomic weights of the elements.
Atomic Weights of Constituent Elements:
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011[2][3] |
| Hydrogen | H | 1.008[4][5][6] |
| Chlorine | Cl | 35.45[7][8][9] |
| Fluorine | F | 18.998[10][11][12] |
| Nitrogen | N | 14.007[13][14][15] |
| Oxygen | O | 15.999[16][17][18][19] |
Calculation:
The molecular weight is calculated as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of F atoms × Atomic weight of F) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)
= (6 × 12.011) + (4 × 1.008) + (1 × 35.45) + (3 × 18.998) + (2 × 14.007) + (1 × 15.999) = 72.066 + 4.032 + 35.45 + 56.994 + 28.014 + 15.999 = 212.555 g/mol
This calculated value is consistent with the reported molecular weight of 212.56 g/mol .[1]
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.
General Mass Spectrometry Workflow:
References
- 1. This compound CAS#: 126674-98-4 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 8. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 9. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 10. byjus.com [byjus.com]
- 11. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 16. fiveable.me [fiveable.me]
- 17. princeton.edu [princeton.edu]
- 18. Oxygen - Wikipedia [en.wikipedia.org]
- 19. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-depth Technical Guide to the Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride from Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride from its corresponding carboxylic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of the chemical synthesis workflow.
Introduction
This compound is a crucial building block in organic synthesis. Its structural motif is found in a number of active pharmaceutical ingredients and agrochemicals. The efficient synthesis of this acyl chloride from its parent carboxylic acid, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is therefore of significant interest to the chemical and pharmaceutical industries. The primary method for this transformation is the chlorination of the carboxylic acid, which can be achieved using several common chlorinating agents. This guide will focus on the two most prevalent reagents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Synthesis Pathways
The conversion of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid to its acyl chloride derivative is a standard acid chloride formation reaction. The general transformation is depicted below:
Caption: General reaction for the synthesis of the target acyl chloride.
The selection of the chlorinating agent can influence the reaction conditions, work-up procedure, and overall yield and purity of the final product.
Thionyl Chloride as Chlorinating Agent
Thionyl chloride is a widely used and cost-effective reagent for the synthesis of acyl chlorides. The reaction proceeds with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which can simplify product purification. In some instances, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction.
Oxalyl Chloride as Chlorinating Agent
Oxalyl chloride is another effective reagent for this transformation and is often considered milder and more selective than thionyl chloride. The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are also gaseous, facilitating their removal from the reaction mixture. A catalytic amount of DMF is typically used in conjunction with oxalyl chloride.
Quantitative Data Comparison
The following table summarizes the quantitative data for the synthesis of this compound using different chlorinating agents, based on available literature.
| Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride | Toluene | None | 90 | 2 | 96 | Not Reported | [1] |
| Thionyl Chloride | Dichloromethane | DMF (catalytic) | 95 | 4 | Not Reported | Not Reported | [1] |
| Oxalyl Chloride | Dichloromethane | DMF (catalytic) | Room Temperature | 1.5 | Not Reported | Not Reported | [2][3] |
Experimental Protocols
Protocol Using Thionyl Chloride
This protocol is a generalized procedure based on common laboratory practices for the synthesis of acyl chlorides.
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-dimethylformamide (DMF, catalytic amount, optional)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Add anhydrous toluene to the flask to suspend the carboxylic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the suspension at room temperature. If using a catalyst, add a few drops of DMF.
-
Heat the reaction mixture to reflux (approximately 90-110°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude this compound is typically obtained as an oil or low-melting solid and can be used in the next step without further purification. If necessary, purification can be achieved by distillation under reduced pressure.
Caption: Workflow for thionyl chloride mediated synthesis.
Protocol Using Oxalyl Chloride
This protocol provides a method using oxalyl chloride, which is often preferred for smaller-scale syntheses due to its milder nature.
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM, anhydrous)
-
N,N-dimethylformamide (DMF, catalytic amount)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Cool the mixture in an ice bath (0°C).
-
Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) dropwise to the cooled suspension. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
The reaction is typically complete when gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile byproducts.
-
The resulting crude this compound is often of sufficient purity for subsequent reactions.
Caption: Workflow for oxalyl chloride mediated synthesis.
Safety Considerations
-
Both thionyl chloride and oxalyl chloride are corrosive and toxic. They react violently with water and should be handled in a well-ventilated fume hood.
-
The reactions produce corrosive gases (HCl, SO₂, CO). Appropriate scrubbing or ventilation is necessary.
-
Personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Conclusion
The synthesis of this compound from its carboxylic acid is a straightforward and high-yielding transformation. The choice between thionyl chloride and oxalyl chloride will depend on the scale of the reaction, cost considerations, and the desired purity of the final product. For large-scale industrial processes, thionyl chloride is often favored due to its lower cost, while oxalyl chloride may be preferred for laboratory-scale syntheses where milder conditions are advantageous. Both methods provide a reliable route to this important synthetic intermediate.
References
An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. This compound is a critical building block in the synthesis of a novel class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the fields of agrochemistry and medicinal chemistry.
Chemical Properties and Data
This compound is a reactive acyl chloride featuring a pyrazole ring substituted with a methyl and a trifluoromethyl group. These structural features contribute to its utility as a versatile intermediate in organic synthesis, particularly for creating complex molecules with fungicidal properties.
| Property | Value | Source |
| CAS Number | 126674-98-4 | [1] |
| Molecular Formula | C₆H₄ClF₃N₂O | [1] |
| Molecular Weight | 212.56 g/mol | [1] |
| Boiling Point | 122 °C | [1] |
| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [1] |
| Solubility | Data not available | |
| Melting Point | Data not available |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
An improved method for synthesizing the carboxylic acid precursor involves a multi-step process starting from sodium cyanoacetate.[2] The key steps include condensation, acylation, cyclization, and hydrolysis.[2] For the acylation step, trifluoroacetyl chloride can be used with triethylamine (TEA) as an acid capturer.[2] The subsequent cyclization can be performed in a mixed solvent system of methanol and water.[2]
Experimental Protocol: Conversion of Carboxylic Acid to Carbonyl Chloride
This protocol is a general method for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Heptane
Procedure:
-
To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in toluene, add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure.
-
To ensure complete removal of residual thionyl chloride, add a mixture of heptane/toluene (1:1) and evaporate under reduced pressure. Repeat this step if necessary.[3]
-
The resulting crude this compound can be used in the next step without further purification.
Analytical Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques:
-
FT-IR: To verify the presence of the carbonyl chloride peak, which typically appears in the range of 1770–1800 cm⁻¹.[3]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and absence of residual solvents.[3]
Reactivity and Chemical Transformations
The carbonyl chloride functional group makes this compound a highly reactive acylating agent. Its primary application lies in the formation of amide bonds through reaction with primary or secondary amines. This reactivity is central to its use in the synthesis of a range of biologically active molecules, most notably fungicides.
Amide Bond Formation
The reaction with an appropriate amine derivative is the final key step in the synthesis of many pyrazole-based fungicides.
Experimental Protocol: General Amide Synthesis This protocol outlines the synthesis of a pyrazole carboxamide, exemplified by the synthesis of isoflucypram.[4]
Materials:
-
This compound
-
N-{[5-chloro-2-(propan-2-yl)phenyl]methyl}cyclopropanamine
-
Chlorobenzene
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve N-{[5-chloro-2-(propan-2-yl)phenyl]methyl}cyclopropanamine in chlorobenzene.[4]
-
Add an equimolar amount of this compound to the solution.[4]
-
Heat the reaction mixture at 100 °C for 8 hours.[4]
-
After the reaction is complete, remove the solvent under vacuum.[4]
-
Wash the residue with cold isopropanol to yield the crude product.[4]
-
The product can be further purified by recrystallization.
Applications in Agrochemicals
This compound is a key intermediate in the production of modern fungicides, specifically those that inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[3][5]
Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
The workflow for the synthesis of SDHI fungicides typically involves the preparation of the pyrazole carbonyl chloride followed by its reaction with a specific amine.
Caption: General workflow for the synthesis of SDHI fungicides.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Derivatives of this compound function by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[3][6]
Caption: Inhibition of succinate dehydrogenase by pyrazole fungicides.
Safety and Handling
Precautions for Safe Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture and water to prevent hydrolysis and the release of HCl gas.
-
Store in a tightly sealed container in a cool, dry place.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Conclusion
This compound is a valuable and highly reactive intermediate with significant applications in the agrochemical industry. Its role as a precursor to potent SDHI fungicides underscores its importance in the development of new crop protection agents. This guide provides essential information for researchers working with this compound, from its fundamental chemical properties to its synthesis and safe handling. Further research into the biological activities of its derivatives may open new avenues for its application in medicinal chemistry and other related fields.
References
- 1. This compound CAS#: 126674-98-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 4. Isoflucypram synthesis - chemicalbook [chemicalbook.com]
- 5. Isoflucypram | C19H21ClF3N3O | CID 66553206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The information is compiled from multiple safety data sheets to ensure a thorough understanding of its properties and associated hazards.
Chemical Identification and Physical Properties
This section details the fundamental identifiers and physical characteristics of the compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 126674-98-4[1] |
| Molecular Formula | C6H4ClF3N2O[1] |
| Molecular Weight | 212.56 g/mol [1] |
| Boiling Point | 122 °C[1] |
| Density | 1.56±0.1 g/cm³ (Predicted)[1] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[3][4] |
GHS Label Elements:
Precautionary Statements:
A series of precautionary statements are mandated for handling this chemical, covering prevention, response, storage, and disposal.
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| P270: Do not eat, drink or smoke when using this product.[2] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P312: Call a POISON CENTER or doctor if you feel unwell.[4] | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3] |
| P402 + P404: Store in a dry place. Store in a closed container.[2] | |
| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3] |
Experimental Protocols & Workflows
While specific experimental protocols for the toxicological testing of this exact compound are not detailed in the provided safety data sheets, a general workflow for handling and safety is crucial.
References
The Trifluoromethyl Pyrazole Carboxamide Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl pyrazole carboxamide scaffold has emerged as a privileged structural motif in modern medicinal chemistry and agrochemical research. Its unique combination of physicochemical properties, conferred by the trifluoromethyl group and the pyrazole core, has led to the development of a diverse range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this versatile scaffold, with a focus on its applications in drug discovery and development.
Core Chemical Features and Synthesis
The trifluoromethyl pyrazole carboxamide scaffold is characterized by a central pyrazole ring substituted with a trifluoromethyl group and a carboxamide linkage. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the pyrazole N-H, its metabolic stability, and its ability to engage in specific non-covalent interactions with biological targets.[1][2]
General Synthesis Strategies
The synthesis of trifluoromethyl pyrazole carboxamide derivatives typically involves a multi-step sequence. A common approach begins with the condensation of a hydrazine derivative with a trifluoromethyl-containing β-dicarbonyl compound to form the pyrazole core. The resulting pyrazole carboxylic acid is then coupled with a desired amine to furnish the final carboxamide product.
A general synthetic route is outlined below:
Detailed Experimental Protocol: Synthesis of N-(Aryl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides[1]
The following protocol is a representative example for the synthesis of this class of compounds:
Step 1: Synthesis of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
A mixture of (4-nitrophenyl)hydrazine and ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate is refluxed in ethanol.
-
The resulting ethyl ester intermediate is hydrolyzed using a base, such as lithium hydroxide, in an ethanol/water mixture.
-
Acidification of the reaction mixture yields the pyrazole carboxylic acid, which can be purified by recrystallization.
Step 2: Amide Coupling to form N-(Aryl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides
-
The pyrazole carboxylic acid is dissolved in a suitable solvent, such as dichloromethane or N,N-dimethylformamide (DMF).
-
A coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), is added to the solution.
-
The desired substituted aniline is then added, and the reaction mixture is stirred at room temperature until completion.
-
The crude product is typically purified by column chromatography on silica gel.[1]
Biological Activities and Therapeutic Potential
The trifluoromethyl pyrazole carboxamide scaffold has demonstrated a broad spectrum of biological activities, leading to its investigation in various therapeutic and agricultural applications.
Anti-inflammatory and Analgesic Activity
Derivatives of this scaffold have been explored as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.[1][3]
Mechanism of Action: COX Inhibition Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which exist in two main isoforms: COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data: COX Inhibition
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Ratio | Reference |
| 3b | 0.46 | 3.82 | - | [1][3] |
| 3g | - | 2.65 | 1.68 | [1][3] |
| 3d | - | 4.92 | 1.14 | [1][3] |
| Ketoprofen | - | 0.164 | 0.21 | [1][3] |
Anticancer Activity
The scaffold has also been investigated for its potential in oncology, with derivatives showing activity as pyruvate kinase M2 (PKM2) activators and cytotoxic effects against various cancer cell lines.[4][5]
Mechanism of Action: PKM2 Activation Pyruvate kinase M2 is a key enzyme in cancer cell metabolism. Its activation can modulate the "Warburg effect," a phenomenon where cancer cells favor glycolysis even in the presence of oxygen.[5]
Quantitative Data: Anticancer Activity
| Compound ID | Cell Line | IC₅₀ (µM) | Target | Reference |
| 215 | A549 | 5.94 | PKM2 | [4] |
| 215 | NCI-H1299 | 6.40 | PKM2 | [4] |
| 3a | CaCo-2 | 43.01 | - | [3] |
| 3a | MCF-7 | 58.04 | - | [3] |
| T6 | A549 | 14.0 | - | [6] |
| T7 | A549 | 10.2 | - | [6] |
Fungicidal and Insecticidal Activity
A significant application of the trifluoromethyl pyrazole carboxamide scaffold is in agriculture as fungicides and insecticides. Many commercial pesticides are based on this core structure.[7][8][9]
Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition In fungi, these compounds often act as succinate dehydrogenase inhibitors (SDHIs). SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration.[9][10]
Quantitative Data: Fungicidal and Insecticidal Activity
| Compound ID | Target Organism | EC₅₀ (µg/mL) | Mechanism | Reference |
| 7a | Gibberella zeae | 1.8 | SDHI | [10] |
| 7c | Fusarium oxysporum | 1.5 | SDHI | [10] |
| 7f | Phytophthora infestans | 6.8 | SDHI | [10] |
| 7ai | Rhizoctonia solani | 0.37 | - | [8] |
| IA-8 | Mythimna separata | Comparable to Fluralaner | GABA Receptor Antagonist | [7] |
Structure-Activity Relationships (SAR)
The biological activity of trifluoromethyl pyrazole carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole and the carboxamide moieties.
-
Substitution on the Pyrazole Ring: The position of the trifluoromethyl group is critical for activity. Modifications at other positions of the pyrazole ring, such as the N1-substituent, significantly impact potency and selectivity.
-
Substitution on the Carboxamide Nitrogen: The nature of the aryl or alkyl group attached to the carboxamide nitrogen plays a crucial role in target binding and pharmacokinetic properties. The electronic and steric properties of these substituents can be fine-tuned to optimize activity.[1][2]
Conclusion and Future Directions
The trifluoromethyl pyrazole carboxamide scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutic agents and agrochemicals. Its favorable physicochemical properties and synthetic accessibility have enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of various biological targets. Future research in this area will likely focus on the development of new derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of novel biological targets for this privileged scaffold. The continued investigation of structure-activity relationships will be crucial for the rational design of next-generation compounds with enhanced therapeutic or agricultural utility.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of the M2 isoform of pyruvate kinase (PKM2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride: Synthesis, Suppliers, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, a key building block in the development of modern agrochemicals and pharmaceuticals. This document details its chemical properties, reliable suppliers, synthesis protocols, and its critical role as an intermediate in the creation of succinate dehydrogenase inhibitor (SDHI) fungicides.
Chemical Properties and Specifications
This compound is a reactive acyl chloride featuring a pyrazole ring substituted with a methyl and a trifluoromethyl group. These structural motifs are crucial for the biological activity of its downstream products.
| Property | Value |
| CAS Number | 126674-98-4 |
| Molecular Formula | C₆H₄ClF₃N₂O |
| Molecular Weight | 212.56 g/mol |
| Typical Purity | ≥97% |
| Appearance | Off-white to light yellow solid or liquid |
| Primary Application | Intermediate for fungicide and pharmaceutical synthesis[1][2] |
Major Suppliers
A number of chemical suppliers specialize in the provision of this compound for research and development purposes. The following table summarizes prominent suppliers across different regions.
| Supplier Name | Region | Purity | Additional Notes |
| INDOFINE Chemical Co. | USA | 98% | Specializes in pharmaceutical and agricultural life science industries.[1] |
| ChemicalBook | International | N/A | Platform listing multiple suppliers from various regions.[3][4] |
| AK Scientific, Inc. | USA | 95+% | Provides detailed specifications and safety data sheets upon request.[5] |
| BLDpharm | International | N/A | Offers a range of related pyrazole derivatives.[6] |
| Anax Laboratories | N/A | 98% | Provides the compound for research applications.[7] |
| Fluorochem | UK | N/A | Specializes in fluorinated compounds. |
| Hyma Synthesis Pvt. Ltd. | India | N/A | Focuses on custom synthesis and specialty chemicals.[8] |
| Wanxingda | China | ≥97% | Manufacturer of pharmaceutical and pesticide intermediates.[9] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: the synthesis of the precursor carboxylic acid followed by its conversion to the acyl chloride.
Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
An improved method for synthesizing the precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, involves a multi-step reaction sequence starting from sodium cyanoacetate.[10]
Experimental Protocol:
-
Condensation: In a reaction vessel, ethanol is used as the solvent. Sodium cyanoacetate is reacted with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate at a molar ratio of 1:2.5. The reaction mixture is maintained at 40-45°C for 5 hours. This step has been reported to achieve a yield of up to 93.7%.[10]
-
Acylation: Triethylamine (TEA) is used as an acid scavenger. Trifluoroacetyl chloride is used as the acylating agent. The molar ratio of 3-(dimethylamino)acrylonitrile, trifluoroacetyl chloride, and TEA is 1:1.5:2. This step yields the acylated intermediate.[10]
-
Cyclization: The cyclization is carried out in a mixed solvent system of methanol and water to form the pyrazole ring.
-
Hydrolysis: The final step involves the hydrolysis of the resulting ester to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Conversion to this compound
The carboxylic acid is then converted to the more reactive acyl chloride, making it suitable for subsequent coupling reactions.
Experimental Protocol:
-
To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in an inert solvent such as dichloromethane or toluene, thionyl chloride (SOCl₂) is added, often with a catalytic amount of N,N-dimethylformamide (DMF).[2]
-
The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by distillation or crystallization.
References
- 1. indofinechemical.com [indofinechemical.com]
- 2. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 3. This compound | 126674-98-4 [chemicalbook.com]
- 4. This compound CAS#: 126674-98-4 [chemicalbook.com]
- 5. 141573-96-8 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride AKSci 8387FY [aksci.com]
- 6. 141573-96-8|3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride|BLD Pharm [bldpharm.com]
- 7. anaxlab.com [anaxlab.com]
- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 9. 1-Methyl-3-(Trifluoromethyl)-1h-Pyrazole-4-Carboxylic Acid from China manufacturer - Wanxingda [wxdchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
synthesis of pyrazole carboxamides using 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Application Notes: Synthesis and Utility of Pyrazole Carboxamides
Introduction
Pyrazole carboxamides are a critically important class of heterocyclic compounds widely utilized in the agrochemical and pharmaceutical industries.[1][2][3] The core pyrazole structure, coupled with a carboxamide linkage, gives rise to a wide spectrum of biological activities.[2] Many commercially successful fungicides and insecticides feature this scaffold.[2][3] Specifically, amides derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are known to be potent inhibitors of the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, a mechanism that is highly effective for controlling a broad spectrum of fungal pathogens in crops.[4]
The use of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride as a starting material provides a direct and efficient route to these valuable compounds. The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a diverse range of primary and secondary amines. This allows for the late-stage diversification of the amide moiety, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies in drug and pesticide discovery programs.
Key Applications:
-
Agrochemicals: Primarily used as fungicides (SDHI inhibitors) to protect crops from diseases like septoria leaf blotch.[4] They also exhibit insecticidal and acaricidal properties.[1][2][5]
-
Pharmaceuticals: This class of compounds is investigated for a variety of therapeutic applications, including as anti-inflammatory agents, enzyme inhibitors (such as for carbonic anhydrase), and anticancer agents.[6][7][8]
General Synthesis Scheme
The fundamental reaction involves the coupling of this compound with a desired amine. This is a nucleophilic acyl substitution reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.
Reaction: this compound + Amine (R-NH₂) → N-substituted-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides
This protocol describes a general method for the amide coupling reaction.[6][9]
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted amine (primary or secondary) (1.1 - 1.2 eq)
-
Anhydrous Triethylamine (TEA) or Pyridine (1.5 - 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Flame-dried, round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Addition funnel or syringe
-
Ice-water bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Chromatography column
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acid Chloride: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (acid chloride) is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to yield the pure pyrazole carboxamide.
-
Data Presentation: Synthesis Examples
The following table summarizes representative examples of pyrazole carboxamides synthesized using derivatives of pyrazole carbonyl chlorides, illustrating the versatility of the method with different amine substrates.
| Amine Substrate | Product Structure | Solvent | Base | Yield (%) |
| 4-chloro-2,5-dimethoxyaniline | N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | DCM | Pyridine | 85%[10] |
| 3,4,5-trimethoxyaniline | N-(3,4,5-trimethoxyphenyl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | DCM | Pyridine | 89%[10] |
| 4-aminobiphenyl | N-([1,1'-biphenyl]-4-yl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | DCM | Pyridine | 91%[10] |
| Various Sulfonamides | Pyrazole-carboxamides bearing sulfonamide moiety | THF | - | High Yields[7] |
| N-methylpiperazine | Pyrazole-carboxamide with N-methylpiperazine | DCM | Triethylamine | Not Specified[11] |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of pyrazole carboxamides.
Biological Mechanism: SDHI Fungicides
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole carboxamides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Amide Coupling Reactions with 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, known to impart diverse biological activities. Specifically, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides are key intermediates and final products in the development of potent bioactive molecules, including fungicides and anti-inflammatory agents.
This document provides detailed application notes and protocols for the amide coupling reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride with various primary and secondary amines. The protocols are designed to be robust and reproducible for laboratory-scale synthesis.
Data Presentation: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides
The following table summarizes the synthesis of a series of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides from the corresponding carbonyl chloride and various amine nucleophiles. The yields demonstrate the versatility and efficiency of this amide coupling reaction.[1]
| Entry | Amine Reactant | Product | Yield (%) |
| 1 | 2-Fluorobenzylamine | 1-Methyl-N-(2'-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 74.3 |
| 2 | 3-Fluorobenzylamine | 1-Methyl-N-(3'-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 47.9 |
| 3 | 3,4-Difluorobenzylamine | 1-Methyl-N-(3',4'-difluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 63.2 |
| 4 | 2,4-Dichlorobenzylamine | 1-Methyl-N-(2',4'-dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 53.2 |
| 5 | 3,5-Dichlorobenzylamine | 1-Methyl-N-(3',5'-dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 53.2 |
| 6 | 2-Aminothiazole | 1-Methyl-N-(1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 49.6 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol outlines the conversion of the corresponding carboxylic acid to the acid chloride, a necessary precursor for the subsequent amide coupling reaction.
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride dropwise to the stirred suspension. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
The solvent and excess reagent are removed under reduced pressure to yield the crude this compound, which is typically used in the next step without further purification.
Protocol 2: General Procedure for Amide Coupling with this compound
This protocol details the reaction of the acid chloride with a representative amine to form the corresponding pyrazole carboxamide.
Materials:
-
This compound (from Protocol 1)
-
Desired primary or secondary amine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the crude this compound (1.0 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides.
Caption: General workflow for the two-step synthesis of pyrazole carboxamides.
Biological Application: Inhibition of the Succinate Dehydrogenase (SDH) Pathway
Many pyrazole carboxamide derivatives exhibit antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration and leads to fungal cell death.[2][3][4][5]
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole carboxamides.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride reaction with primary amines
Application Notes and Protocols: Synthesis of N-Substituted Pyrazole Carboxamides
Topic: .
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride with primary amines is a cornerstone of modern medicinal and agricultural chemistry. This nucleophilic acyl substitution reaction yields highly functionalized N-substituted 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides. This pyrazole carboxamide scaffold is a "privileged structure" found in numerous biologically active compounds, including fungicides, insecticides, and potent pharmaceuticals.[1][2]
Notably, this chemical backbone is central to the design of selective Cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[3][4] The trifluoromethyl group often enhances metabolic stability and binding affinity of the molecule to its biological target. These notes provide a detailed overview of the reaction mechanism, applications, and standardized protocols for synthesizing these valuable compounds.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base, typically a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]
References
Application Notes and Protocols for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride as a versatile reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The protocols detailed below are based on established synthetic methodologies for acyl chlorides and analogous pyrazole derivatives.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of the final compounds. This reagent is particularly valuable for introducing the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide or ester moiety, which is a common scaffold in many modern fungicides and pharmaceuticals, including analogues of celecoxib.[1][2]
Key Applications
The primary application of this compound is as an acylating agent for the synthesis of amides and esters. These reactions are crucial in the preparation of:
-
Agrochemicals: Specifically, in the development of fungicides that act as succinate dehydrogenase inhibitors (SDHI).[3]
-
Pharmaceuticals: In the synthesis of anti-inflammatory agents, anticancer compounds, and other therapeutic agents. The pyrazole core is a well-established pharmacophore.[4][5][6]
Safety and Handling
Warning: this compound is an acyl chloride and should be handled with extreme care in a well-ventilated fume hood. Acyl chlorides are corrosive, lachrymatory, and react violently with water.[7][8][9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[10][11] All glassware must be thoroughly dried before use to prevent hydrolysis of the reagent.[12][13]
Hazard Statements for Analogous Compounds (1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid):
-
H315: Causes skin irritation.[14]
-
H319: Causes serious eye irritation.[14]
-
H335: May cause respiratory irritation.[14]
Experimental Protocols
The following are generalized protocols for the synthesis of amides and esters using this compound. Reaction conditions should be optimized for each specific substrate.
General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
This protocol is based on the widely used Schotten-Baumann reaction for the synthesis of amides from acyl chlorides and amines.[1][2][15][16]
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), 1.1 - 1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM or THF.
-
Add the tertiary amine base (1.1 - 1.5 eq) to the solution and stir.
-
Slowly add a solution of this compound (1.0 - 1.2 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Workflow for Amide Synthesis:
General Protocol for Ester Synthesis
This protocol describes the esterification of alcohols using this compound, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[12][17][18]
Reaction Scheme:
Materials:
-
This compound
-
Alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether
-
Pyridine or a tertiary amine base (e.g., triethylamine, 1.1 - 1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in an anhydrous solvent.
-
Add pyridine or a tertiary amine base (1.1 - 1.5 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add a solution of this compound (1.0 - 1.2 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the pure ester.
Workflow for Ester Synthesis:
Data Presentation
The following table summarizes representative data for acylation reactions using analogous pyrazole carbonyl chlorides, providing an indication of expected yields under various conditions.
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | TEA | THF | 25 | 1-2 | 85 | [12] |
| 2 | Butylamine | - | Xylene | 25 | 24 | - | [15] |
| 3 | Benzaldehyde oxime | TEA | DCM | 20 | - | 68 | [2] |
| 4 | Methanol | - | Xylene | - | - | - | [15] |
| 5 | Ethanol | Pyridine | - | RT | - | - | [18] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of complex organic molecules. The protocols provided herein offer a general framework for its application in the synthesis of amides and esters, which are key intermediates in the development of new drugs and agrochemicals. Researchers should adhere to strict safety precautions when handling this reagent and optimize the reaction conditions for each specific transformation to achieve the best results.
References
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 9. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 10. nbinno.com [nbinno.com]
- 11. biosynth.com [biosynth.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 14. fishersci.fr [fishersci.fr]
- 15. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 16. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 17. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 18. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is a pivotal intermediate in the synthesis of a wide range of modern agrochemicals. Its trifluoromethylpyrazole core is a key pharmacophore found in numerous commercial and developmental fungicides and insecticides. The high reactivity of the acid chloride functional group allows for the facile introduction of this essential moiety into larger, more complex molecules, leading to the creation of potent active ingredients for crop protection.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of agrochemical compounds, particularly pyrazole carboxamide fungicides.
Key Applications in Agrochemicals
The primary application of this compound in the agrochemical industry is as a building block for the synthesis of pyrazole carboxamide fungicides. These fungicides are highly effective against a broad spectrum of plant pathogens.
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
Many pyrazole carboxamide fungicides derived from this intermediate function as Succinate Dehydrogenase Inhibitors (SDHIs). They act by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungal cell's energy production, leading to its death. The 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide scaffold is crucial for binding to the active site of the SDH enzyme.
Synthesis of this compound
The synthesis of the title compound is typically achieved by the chlorination of its corresponding carboxylic acid precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid to its acid chloride.
Materials and Reagents:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0 eq) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be used in the next step without further purification.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio (Acid:SOCl₂) | 1 : 2 | General procedure for acid chloride synthesis |
| Solvent | Toluene | [1] |
| Catalyst | DMF | [1] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 2-4 hours | [1] |
| Yield | >95% (crude) | Assumed based on typical acid chloride formations |
Application in the Synthesis of Pyrazole Carboxamide Fungicides
This compound is a key reactant in the synthesis of pyrazole carboxamide fungicides. The general synthetic route involves the acylation of a substituted aniline with the pyrazole carbonyl chloride.
Experimental Protocol: Synthesis of a Representative N-(substituted-phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
This protocol outlines the synthesis of a model pyrazole carboxamide fungicide.
Materials and Reagents:
-
This compound
-
Substituted aniline (e.g., 2-amino-4'-chlorodiphenyl ether)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(substituted-phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Quantitative Data for a Representative Synthesis:
| Parameter | Value | Reference |
| Reactant Ratio (Carbonyl Chloride:Amine:Base) | 1.1 : 1.0 : 1.2 | General amide coupling procedure |
| Solvent | Dichloromethane | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 4-6 hours | [4] |
| Yield | 70-90% | Typical yields for amide coupling reactions |
Visualizing the Synthesis Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways.
Caption: Synthesis of the key carbonyl chloride intermediate.
Caption: General synthesis of a pyrazole carboxamide fungicide.
Signaling Pathway Inhibition
The synthesized pyrazole carboxamide fungicides act on the mitochondrial respiratory chain in fungi.
Caption: Inhibition of fungal respiration by SDHI fungicides.
References
Application Notes and Protocols: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is a key chemical intermediate in the synthesis of a significant class of modern fungicides. Derivatives of this compound, particularly the pyrazole-4-carboxamides, have demonstrated broad-spectrum and high-efficiency fungicidal activity against a variety of agronomically important plant pathogens. These compounds primarily function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action targeting fungal respiration. This document provides detailed application notes and experimental protocols for researchers engaged in the development of novel fungicides based on this scaffold.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Fungicides derived from this compound belong to the FRAC (Fungicide Resistance Action Committee) Group 7. Their primary mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2][3] By blocking the activity of SDH, these fungicides disrupt cellular respiration, leading to a cessation of energy production (ATP synthesis) and ultimately fungal cell death.[1] The trifluoromethyl group at the 3-position of the pyrazole ring is a crucial feature for the biological activity of these compounds. Some novel derivatives have also been shown to exhibit a dual mode of action, not only inhibiting SDH but also disrupting the integrity of the fungal cell membrane.[4]
Caption: Mechanism of action of pyrazole-4-carboxamide fungicides as Succinate Dehydrogenase Inhibitors (SDHIs).
Synthesis and Derivatization
The core intermediate, this compound, is typically synthesized from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This carboxylic acid can be prepared through various synthetic routes. The carbonyl chloride is then readily reacted with a diverse range of amines to generate a library of pyrazole-4-carboxamide derivatives for screening.
Caption: General synthetic workflow for producing a library of pyrazole-4-carboxamide fungicides.
Efficacy Data of Representative Derivatives
The fungicidal efficacy of pyrazole-4-carboxamide derivatives can be quantified using the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of fungal growth. Lower EC50 values indicate higher fungicidal activity.
| Compound | Fungal Pathogen | EC50 (µg/mL) | Reference |
| Compound 26 | Botrytis cinerea | 2.432 | [5][6] |
| Rhizoctonia solani | 2.182 | [5][6] | |
| Valsa mali | 1.787 | [5][6] | |
| Thanatephorus cucumeris | 1.638 | [5][6] | |
| Fusarium oxysporum | 6.986 | [5][6] | |
| Fusarium graminearum | 6.043 | [5][6] | |
| SCU2028 | Rhizoctonia solani | 0.022 | [7][8] |
| Compound 5e | Rhizoctonia solani | 0.039 | [9] |
Experimental Protocols
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This protocol is a primary screening method to determine the direct inhibitory effect of synthesized compounds on the growth of fungal mycelia.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Mycelial plugs (5 mm diameter) from the edge of an actively growing fungal colony
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the autoclaved PDA to 45-50°C.
-
Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Ensure the solvent concentration is consistent across all treatments, including the control (e.g., 1% DMSO).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
In the center of each plate, place a 5 mm mycelial plug of the target fungus, with the mycelial side facing down.
-
Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the colony diameter in two perpendicular directions when the fungal growth in the control plate has reached approximately two-thirds of the plate's diameter.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control group
-
dt = average diameter of the fungal colony in the treatment group
-
-
Determine the EC50 value by probit analysis of the inhibition data.
Protocol 2: SDH Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the target enzyme, succinate dehydrogenase.
Materials:
-
Mitochondria isolated from the target fungus
-
Assay buffer (e.g., potassium phosphate buffer)
-
Succinate solution
-
Phenazine methosulfate (PMS)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Isolate mitochondria from the target fungus using standard cell fractionation techniques.
-
In a 96-well plate, add the assay buffer, mitochondrial suspension, and the test compound at various concentrations.
-
Initiate the reaction by adding succinate, PMS, and DCPIP.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) from the dose-response curve. A recently developed compound, 5e, showed a remarkable SDH inhibition with an IC50 of 2.04 µM, which was significantly more potent than commercial fungicides boscalid (IC50 = 7.92 µM) and fluxapyroxad (IC50 = 6.15 µM).[9]
Caption: A typical experimental workflow for the screening and identification of lead fungicide candidates.
Conclusion
This compound serves as a valuable and versatile scaffold for the development of novel SDHI fungicides. The protocols and data presented herein provide a framework for the synthesis, screening, and evaluation of new derivatives. By understanding the mechanism of action and employing systematic screening assays, researchers can efficiently identify and optimize lead compounds for potential commercial development in the ongoing effort to ensure global food security.
References
- 1. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 3. resistance.nzpps.org [resistance.nzpps.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Bioactive Pyrazoles from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive pyrazole derivatives starting from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. This versatile building block is a key precursor for a range of compounds with significant therapeutic potential, including antifungal, anti-inflammatory, and anticancer agents.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds. The incorporation of a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound is a reactive intermediate that readily undergoes nucleophilic acyl substitution with a variety of amines and other nucleophiles to generate a diverse library of pyrazole-4-carboxamides. These derivatives have shown potent inhibitory activity against various biological targets.
Bioactive Pyrazole Derivatives
A range of bioactive molecules can be synthesized from this compound. The primary reaction involves the formation of an amide bond with various amino-containing moieties. These resulting pyrazole-4-carboxamides have demonstrated diverse pharmacological activities.
Antifungal Agents
Derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have shown significant promise as antifungal agents, particularly as succinate dehydrogenase inhibitors (SDHIs). SDH is a crucial enzyme in the mitochondrial electron transport chain of fungi, and its inhibition disrupts fungal respiration.
Anti-inflammatory Agents
The pyrazole core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs). Carboxamide derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Anticancer Agents
The pyrazole scaffold is also prevalent in the design of kinase inhibitors for cancer therapy. By coupling this compound with appropriate amine-containing fragments that can interact with the ATP-binding site of kinases, potent and selective anticancer agents can be developed.
Data Presentation
The following tables summarize the quantitative data for representative bioactive pyrazoles derived from precursors structurally related to this compound.
| Compound ID | Target | Bioactivity (IC50/EC50) | Reference |
| Antifungal Activity (Succinate Dehydrogenase Inhibitors) | |||
| 7c | F. oxysporum | EC50 = 1.5 µg/mL | [1] |
| 7c | C. mandshurica | EC50 = 3.6 µg/mL | [1] |
| 7a | G. zeae | EC50 = 1.8 µg/mL | [1] |
| 7f | P. infestans | EC50 = 6.8 µg/mL | [1] |
| 4c | SDH Enzyme | IC50 = 12.5 µg/mL | [1] |
| 7f | SDH Enzyme | IC50 = 6.9 µg/mL | [1] |
| Anti-inflammatory Activity (COX Inhibition) | |||
| 3b | COX-1 | IC50 = 0.46 µM | |
| 3b | COX-2 | IC50 = 3.82 µM | |
| 3g | COX-2 | IC50 = 2.65 µM | |
| 3d | COX-2 | IC50 = 4.92 µM | |
| Anticancer Activity | |||
| T6 | A549 (Lung Carcinoma) | IC50 = 14.0 µM | [2] |
| T7 | A549 (Lung Carcinoma) | IC50 = 10.2 µM | [2] |
| 8t | FLT3 Kinase | IC50 = 0.089 nM | [3] |
| 8t | CDK2 | IC50 = 0.719 nM | [3] |
| 8t | CDK4 | IC50 = 0.770 nM | [3] |
| 8t | MV4-11 (AML cell line) | IC50 = 1.22 nM | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis of bioactive pyrazole-4-carboxamides from this compound.
General Protocol for the Synthesis of N-Aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides
This protocol describes the reaction of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloro-2,5-dimethoxyaniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Expected Yield: 80-95%
Protocol for the Synthesis of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
This protocol is adapted for the synthesis of pyridinyl amides which have shown notable antifungal activity.[4]
Materials:
-
This compound
-
Substituted aminopyridine (e.g., 2-amino-5-(trifluoromethyl)pyridine)
-
Pyridine (as a base and solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted aminopyridine (1.0 eq) in pyridine.
-
To this solution, add this compound (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired product.
Mandatory Visualizations
Caption: General workflow for the synthesis and evaluation of bioactive pyrazoles.
Caption: Inhibition of the COX pathway by pyrazole-4-carboxamides.
Caption: Mechanism of action for pyrazole-based kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-Scale Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, a key intermediate in the production of various pharmaceuticals and agrochemicals. The synthesis is presented in two main stages: the preparation of the precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, followed by its conversion to the final acyl chloride.
Stage 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
This multi-step synthesis involves condensation, acylation, cyclization, and hydrolysis to yield the target carboxylic acid. The following protocols are based on established laboratory procedures with reported high yields, suitable for scaling up.[1]
Experimental Protocol:
Step 1: Condensation
This step aims to produce 3-(dimethylamino)acrylonitrile from sodium cyanoacetate.
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve sodium cyanoacetate in ethanol.
-
Add N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate to the solution.
-
Heat the reaction mixture to 40-45°C and maintain for 5 hours.
-
After the reaction is complete, cool the mixture and isolate the crude product.
-
Purify the product by recrystallization or other suitable methods.
Step 2: Acylation
This step involves the acylation of 3-(dimethylamino)acrylonitrile using trifluoroacetyl chloride.
-
Dissolve 3-(dimethylamino)acrylonitrile and triethylamine (TEA) in a suitable solvent.
-
Cool the mixture and slowly add trifluoroacetyl chloride, maintaining the temperature.
-
Stir the reaction mixture until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Isolate and purify the acylated product.
Step 3: Cyclization
The acylated intermediate is then cyclized to form the pyrazole ring.
-
Dissolve the acylated product in a mixed solvent of methanol and water.
-
Add a suitable reagent to facilitate the cyclization.
-
Heat the mixture and reflux until the reaction is complete.
-
Cool the reaction mixture and isolate the crude pyrazole product.
Step 4: Hydrolysis
The final step is the hydrolysis of the ester or other functional group to yield the carboxylic acid.
-
Treat the pyrazole intermediate with a basic solution (e.g., sodium hydroxide) in an aqueous medium.
-
Heat the mixture to facilitate hydrolysis.
-
After completion, acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter, wash, and dry the final product, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Quantitative Data Summary:
| Step | Key Reagents | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Condensation | Sodium cyanoacetate, N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate | 1 : 2.5 | Ethanol | 40-45 | 5 | 93.7[1] |
| Acylation | 3-(dimethylamino)acrylonitrile, Trifluoroacetyl chloride, TEA | 1 : 1.5 : 2 | - | - | - | 78.6[1] |
| Cyclization | Acylated intermediate | - | Methanol/Water | Reflux | - | 74.3[1] |
| Hydrolysis | Pyrazole intermediate | - | Aqueous Base | - | - | - |
Stage 2: Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is a crucial step. Thionyl chloride (SOCl₂) is a commonly used and effective reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol:
-
In a large, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber system (to neutralize HCl and SO₂ byproducts), charge 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Under an inert atmosphere (e.g., nitrogen), add a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the stirred suspension at room temperature. The addition should be controlled to manage the evolution of gas.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.02 molar equivalents).
-
Slowly heat the reaction mixture to reflux (typically 70-80°C) and maintain for several hours. The progress of the reaction should be monitored (e.g., by IR spectroscopy, watching for the disappearance of the carboxylic acid O-H stretch).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Quantitative Data Summary:
| Reactant | Reagent | Molar Ratio (Reactant:Reagent) | Catalyst | Solvent | Temperature (°C) | Time (h) |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Thionyl chloride | 1 : 1.5-2.0 | DMF (cat.) | Toluene or Dichloromethane | 70-80 (Reflux) | 2-6 |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the large-scale production.
Logical Relationship of Chlorination
Caption: Conversion of carboxylic acid to acyl chloride.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling with 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Welcome to the technical support center for optimizing amide coupling reactions utilizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during the amide coupling reaction.
Q1: I am observing a low yield of my desired amide product. What are the potential causes and how can I improve it?
A low yield can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of your reagents and solvents, the reaction conditions, and the workup procedure.
Potential Causes & Solutions:
-
Moisture Contamination: this compound is highly reactive and susceptible to hydrolysis.[1][][3] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the hydrolysis of the acyl chloride to the corresponding carboxylic acid.[1]
-
Suboptimal Base: The choice and amount of base are critical for neutralizing the HCl byproduct generated during the reaction.[1][] Insufficient base can lead to the protonation of the amine, rendering it non-nucleophilic. Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][4] An excess of a hindered amine base is often beneficial.[5]
-
Incorrect Reaction Temperature: The reaction of acyl chlorides with amines is typically exothermic.[1][] Running the reaction at a controlled, low temperature (e.g., 0 °C) during the addition of the acyl chloride can prevent side reactions and decomposition.[1][][5] After the initial addition, the reaction can often be allowed to warm to room temperature.[1]
-
Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines may exhibit lower reactivity. In such cases, you might need to employ more forcing conditions, such as elevated temperatures or a catalyst like 4-dimethylaminopyridine (DMAP), although this should be done with caution to avoid side reactions.[]
Q2: My reaction is producing significant amounts of an unknown impurity. How can I identify and minimize it?
The formation of impurities is a common challenge. The most likely side reaction is the hydrolysis of the acyl chloride.
Identification and Minimization of Side Products:
-
Hydrolysis Product: The primary impurity is often the corresponding carboxylic acid, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, formed from the reaction of the acyl chloride with water.[1][] This can be identified by LC-MS or by comparing the NMR spectrum of the crude product with that of the starting carboxylic acid. To minimize this, strictly adhere to anhydrous reaction conditions.
-
Double Acylation (for primary amines): In some cases, particularly if the amine is very reactive or if there is a high local concentration of the acyl chloride, double acylation of a primary amine can occur. To avoid this, ensure slow, dropwise addition of the acyl chloride to the amine solution.[1]
-
Reaction with Solvent: Certain solvents can react with the highly reactive acyl chloride. Ensure your chosen solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)) is inert under the reaction conditions.[][4]
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this amide coupling reaction?
Commonly used bases include tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA).[1][4] Pyridine can also be used.[][5] For sterically hindered amines, a stronger, non-nucleophilic base like DIPEA may be preferable.[5] Inorganic bases such as sodium carbonate or potassium carbonate can also be effective and may simplify purification.[]
Q2: What solvent is recommended for this reaction?
Aprotic solvents are generally recommended.[4] Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common choices.[][4] The choice of solvent can influence the reaction rate and solubility of the starting materials and products.[6]
Q3: At what temperature should I run the reaction?
It is highly recommended to cool the reaction mixture to 0 °C in an ice bath before the slow, dropwise addition of the this compound.[1][5] This helps to control the exothermic nature of the reaction.[1][] After the addition is complete, the reaction can typically be allowed to warm to room temperature and stirred for several hours to ensure completion.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting materials and the formation of the product.[1]
Q5: What is the recommended workup procedure?
A typical aqueous workup involves quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate.[1] The organic layer is then washed sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine.[1] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Data Presentation
The following table summarizes illustrative yields for the amide coupling of this compound with a generic primary amine under various conditions. Please note that these are representative values and actual yields may vary depending on the specific amine and experimental setup.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | TEA (1.5) | DCM | 0 to RT | 4 | 85 |
| 2 | DIPEA (1.5) | DCM | 0 to RT | 4 | 90 |
| 3 | Pyridine (2.0) | THF | 0 to RT | 6 | 82 |
| 4 | K₂CO₃ (2.0) | DMF | RT | 12 | 75 |
| 5 | TEA (1.5) | DCM | RT | 4 | 70 (potential for more side products) |
Experimental Protocols
Standard Protocol for Amide Coupling:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (to achieve a concentration of approximately 0.1-0.5 M).
-
Add the base (e.g., triethylamine or DIPEA, 1.5 equivalents) to the solution.[1]
-
Cool the reaction mixture to 0 °C using an ice bath.[1]
-
In a separate flask, dissolve this compound (1.0-1.1 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[1] Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: General experimental workflow for amide synthesis.
Caption: Troubleshooting low amide coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. The primary focus is on addressing the hydrolysis of this acyl chloride, a common side reaction that can impact reaction yield and purity.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the hydrolysis of this compound during your experiments.
Issue 1: Low Yield of Desired Product and Presence of an Impurity
Symptoms:
-
The yield of your target molecule is significantly lower than expected.
-
Analysis of the crude reaction mixture (e.g., by NMR, LC-MS) shows a significant peak corresponding to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Possible Cause:
The primary cause is the hydrolysis of the starting material, this compound, due to the presence of water in the reaction. Acyl chlorides are highly reactive towards water.[1][2]
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator immediately before use.[3]
-
Solvent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If using solvents from a solvent purification system, ensure the drying agents are active.
-
Reagent Purity: Ensure all other reagents, particularly amines or alcohols, are dry. Molecular sieves can be used to dry liquid reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.[3] Use Schlenk line techniques or a glove box for optimal results.[3]
-
Order of Addition: If your reaction involves a nucleophile (e.g., an amine or alcohol), consider adding the this compound solution dropwise to the solution of the nucleophile. This ensures the acyl chloride preferentially reacts with the intended nucleophile rather than any trace water.
Issue 2: Inconsistent Reaction Outcomes
Symptoms:
-
Significant variability in the yield of the desired product and the amount of the hydrolyzed byproduct from batch to batch.
Possible Cause:
Inconsistent control of atmospheric moisture is a likely culprit, leading to varying degrees of hydrolysis between experiments.
Troubleshooting Steps:
-
Standardize Inert Gas Procedure: Implement a consistent and rigorous procedure for purging the reaction vessel with an inert gas. This may involve multiple cycles of evacuating the flask under vacuum and refilling with nitrogen or argon.[3]
-
Use of Septa and Syringes: Transfer all liquid reagents via syringe through rubber septa to minimize exposure to the atmosphere.[3] Ensure syringes and needles are oven-dried and flushed with inert gas before use.[3]
Frequently Asked Questions (FAQs)
Q1: How can I detect and quantify the hydrolysis of this compound?
A1: You can use several analytical techniques to detect and quantify the hydrolysis product, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:
-
Thin Layer Chromatography (TLC): The carboxylic acid will have a different Rf value than the acyl chloride. However, be aware that the silica on the TLC plate can sometimes cause hydrolysis of the acyl chloride, leading to inaccurate results.[4] To mitigate this, you can quench a small aliquot of the reaction mixture with a nucleophile like methanol to form the more stable methyl ester before running the TLC.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the acyl chloride from the carboxylic acid. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can be used to identify and quantify the amount of the hydrolyzed product in your reaction mixture by comparing the integration of characteristic peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for analysis, potentially after derivatization of the carboxylic acid to a more volatile ester.
Q2: How should I store this compound to prevent degradation?
A2: To prevent hydrolysis during storage, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is best to store it in a cool, dry place, such as a desiccator or a controlled-atmosphere glove box. Avoid areas with high or fluctuating humidity.
Q3: What are the best solvents for reactions involving this compound?
A3: The best solvents are anhydrous non-protic solvents. Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Acetonitrile
Always ensure the solvent is of high purity and has a low water content.
Q4: I see a white precipitate forming during my reaction. What is it?
A4: If you are reacting this compound with an amine, the white precipitate is likely the hydrochloride salt of the amine. This is formed from the reaction of the amine with the hydrogen chloride (HCl) byproduct of the acylation reaction. To prevent this and drive the reaction to completion, it is common practice to add a non-nucleophilic base, such as triethylamine or pyridine, to act as an HCl scavenger.
Data Presentation
| Entry | Solvent | Atmosphere | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Hydrolyzed Byproduct (%) |
| 1 | Dichloromethane | Air | 25 | 2 | 65 | 30 |
| 2 | Anhydrous Dichloromethane | Nitrogen | 25 | 2 | 92 | 5 |
| 3 | Anhydrous Dichloromethane | Nitrogen | 0 | 2 | 95 | <2 |
| 4 | Anhydrous Tetrahydrofuran | Nitrogen | 25 | 2 | 90 | 7 |
This table is for illustrative purposes to show how a researcher might track the impact of different experimental conditions on the hydrolysis side reaction.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in an Acylation Reaction
Objective: To perform a reaction with this compound while minimizing its hydrolysis.
Materials:
-
This compound
-
Nucleophile (e.g., amine or alcohol)
-
Anhydrous non-protic solvent (e.g., Dichloromethane)
-
Non-nucleophilic base (e.g., Triethylamine)
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and septa
Procedure:
-
Glassware Preparation: Dry all glassware, including the reaction flask, dropping funnel, and magnetic stir bar, in an oven at 120 °C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the nucleophile (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous solvent under an inert atmosphere.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a separate flask with anhydrous solvent under an inert atmosphere. Transfer this solution to a dropping funnel.
-
Reaction: Cool the reaction flask containing the nucleophile to 0 °C using an ice bath. Add the solution of the acyl chloride dropwise from the dropping funnel to the stirred solution of the nucleophile over a period of 15-30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification steps.
Protocol 2: Monitoring Hydrolysis by HPLC
Objective: To quantify the amount of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in a reaction mixture.
Materials:
-
Reaction mixture aliquot
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Reference standards for this compound and 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the UV detection wavelength (e.g., 254 nm).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run a gradient elution method to separate the acyl chloride and the carboxylic acid. An example gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-20 min, 10% B.
-
-
Quantification: Create a calibration curve using the reference standards to determine the concentration of the hydrolyzed byproduct in your sample.
Visualizations
Caption: Troubleshooting workflow for low reaction yield due to hydrolysis.
References
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities typically include:
-
Starting Material: Unreacted 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Reagents: Residual chlorinating agents, such as thionyl chloride or oxalyl chloride, and catalysts like N,N-dimethylformamide (DMF).
-
Hydrolysis Product: The starting carboxylic acid, formed by the reaction of the highly reactive carbonyl chloride with ambient or residual moisture.
-
Regioisomers: Isomeric pyrazoles, such as 1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives, which may form during the initial pyrazole synthesis.[1]
-
Anhydride: The symmetric anhydride formed from the reaction between the acid chloride and the starting carboxylic acid.
Q2: My final product is degrading or fuming upon exposure to air. What is happening and how can I prevent it?
A2: this compound is an acid chloride, which is highly reactive and susceptible to hydrolysis. The fuming you observe is likely the reaction with moisture in the air, producing the corresponding carboxylic acid and hydrochloric acid (HCl) gas. To prevent this, strictly anhydrous conditions must be maintained throughout the purification and storage process. This includes using oven-dried glassware, anhydrous solvents, and performing all manipulations under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the recommended purification method for lab-scale quantities?
A3: For lab-scale purification, vacuum distillation is the most effective method. The target compound has a reported boiling point of 122 °C at atmospheric pressure, which allows it to be separated from less volatile impurities like the starting carboxylic acid and more volatile impurities like residual thionyl chloride (boiling point 76 °C).[2] Fractional distillation under reduced pressure minimizes thermal decomposition.
Q4: I am observing a regioisomer in my crude product analysis. Will distillation be sufficient to remove it?
A4: The effectiveness of distillation in removing a regioisomer depends on the difference in their boiling points. Isomers often have very similar boiling points, making separation by standard distillation difficult. Highly efficient fractional distillation may be required. If co-distillation occurs, purification of the precursor 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid by crystallization to remove the isomer prior to chlorination is a more effective strategy.[1]
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify impurities. The trifluoromethyl group provides a distinct signal in ¹⁹F NMR.
-
FT-IR Spectroscopy: To confirm the presence of the carbonyl chloride functional group (strong absorption around 1750-1800 cm⁻¹) and the absence of the broad -OH stretch from the carboxylic acid impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities by their mass-to-charge ratio.
Troubleshooting Guide
This guide addresses common problems encountered during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction during synthesis. 2. Product loss during aqueous workup due to hydrolysis. 3. Thermal decomposition during distillation. 4. Mechanical loss during transfers. | 1. Monitor reaction completion via TLC or GC before workup. 2. Minimize contact with water; use anhydrous solvents for extraction and ensure all equipment is dry. 3. Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high. 4. Handle carefully under an inert atmosphere. |
| Low Purity / Contamination | 1. Residual Starting Material: Incomplete reaction or insufficient purification. 2. Residual Thionyl Chloride: Incomplete removal after the reaction. 3. Product is Dark/Discolored: Thermal decomposition or presence of colored impurities. | 1. Perform fractional vacuum distillation. The carboxylic acid is significantly less volatile. 2. Remove excess thionyl chloride by evaporation (co-evaporate with an anhydrous solvent like toluene) before distillation. 3. Purify via vacuum distillation. If the product remains colored, consider a pre-distillation treatment with a small amount of activated charcoal (use with caution and filter before distilling). |
| Product Solidifies in Condenser | The condenser cooling is too efficient, or the product has a high melting point. | Use room temperature water or just an air condenser instead of chilled coolant to keep the product in a liquid state during distillation. |
| Inconsistent Analytical Results | The sample has degraded between purification and analysis due to moisture exposure. | Prepare analytical samples in a glovebox or under a stream of inert gas. Use anhydrous NMR solvents and seal tubes immediately. |
Quantitative Data Summary
The table below lists the physical properties of the target compound and common related substances to aid in designing a purification strategy.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 126674-98-4 | 212.56[2] | 122[2] |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 113100-53-1 | 194.11[3] | >200 (estimated) |
| Thionyl chloride | 7719-09-7 | 118.97 | 76 |
| Toluene | 108-88-3 | 92.14 | 111 |
Experimental Protocols
Protocol: Purification by Vacuum Distillation
Objective: To purify crude this compound by removing non-volatile and low-boiling impurities.
Materials:
-
Crude this compound
-
Oven-dried round-bottom flask, short-path distillation head with condenser, and receiving flasks
-
Vacuum pump with a cold trap and pressure gauge
-
Heating mantle with a stirrer
-
Inert gas source (Nitrogen or Argon)
-
Dry boiling chips or magnetic stir bar
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and assembled while still warm. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Charging the Flask: Charge the crude product into the distillation flask containing a dry magnetic stir bar. If the crude product was dissolved in a solvent (e.g., toluene), remove the solvent under reduced pressure first.
-
System Assembly: Assemble the short-path distillation apparatus. Connect the vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.
-
Distillation: a. Begin stirring and slowly apply vacuum. A typical target pressure is 10-20 mmHg. b. Once the pressure is stable, begin gently heating the distillation flask. c. Collect any low-boiling fractions (e.g., residual solvent or thionyl chloride) in the first receiving flask. d. As the temperature rises, the main product will begin to distill. Monitor the vapor temperature and collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point of 122 °C. e. Stop the distillation when the temperature either rises or drops sharply, or when only a small, dark residue remains in the distillation flask.
-
Product Collection: Release the vacuum carefully by backfilling the system with inert gas. The purified product in the receiving flask should be a clear liquid. Store it immediately in a sealed container under an inert atmosphere and in a cool, dark place.
Visualizations
The following diagrams illustrate the general purification workflow and a logical approach to troubleshooting common issues.
References
- 1. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 2. This compound CAS#: 126674-98-4 [chemicalbook.com]
- 3. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities include unreacted starting material, the corresponding regioisomer, hydrolysis products, and reagent-derived contaminants. A summary of these common impurities is provided in the table below.
Q2: How can I minimize the formation of the regioisomeric impurity, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride?
A2: The formation of the regioisomer is primarily controlled during the synthesis of the pyrazole ring, the precursor to the carbonyl chloride. The reaction of a trifluoromethylated 1,3-dicarbonyl compound with methylhydrazine can yield both the desired 3-trifluoromethyl and the undesired 5-trifluoromethyl isomers.[1][2] To favor the formation of the desired isomer, it is crucial to carefully control the reaction conditions, such as temperature, solvent, and the rate of addition of reagents.[3] Purification of the intermediate carboxylic acid by crystallization or chromatography before proceeding to the chlorination step is highly recommended.
Q3: My final product is off-color (yellow to brown). What is the likely cause?
A3: A yellow or reddish hue in the final product is often indicative of impurities derived from the thionyl chloride reagent, such as sulfur chlorides (e.g., S₂Cl₂), which can form upon decomposition of thionyl chloride. Using freshly distilled or high-purity thionyl chloride can mitigate this issue. Additionally, colored impurities can arise from the decomposition of hydrazine starting materials or the oxidation of intermediates during the pyrazole synthesis.[3]
Q4: How can I confirm the purity of my this compound?
A4: A combination of analytical techniques is recommended for purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the main product and distinguish it from the regioisomer due to different chemical shifts of the pyrazole ring protons and carbons.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a derivatization step, is a sensitive method for quantifying the purity and detecting trace impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities.
It is important to handle the acyl chloride carefully during sample preparation for analysis to prevent hydrolysis back to the carboxylic acid, which would give a misleading purity result.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of Carbonyl Chloride | Incomplete reaction of the carboxylic acid with the chlorinating agent. | - Ensure the carboxylic acid starting material is thoroughly dried, as moisture will consume the chlorinating agent.- Use a slight excess of thionyl chloride (1.5-2.0 equivalents).- Increase the reaction time or temperature, monitoring the reaction progress by TLC (after quenching a small aliquot with methanol to form the methyl ester). |
| Degradation of the product during workup. | - Avoid aqueous workups. If necessary, use a non-aqueous workup with an inert solvent and a solid drying agent.- Remove excess thionyl chloride under reduced pressure, ensuring the temperature is kept low to prevent thermal decomposition. | |
| Presence of Starting Material (Carboxylic Acid) in Final Product | Incomplete reaction. | - See "Low Yield" solutions.- Ensure efficient mixing during the reaction. |
| Hydrolysis of the carbonyl chloride during workup or storage. | - Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and oven-dried glassware.- Store the final product in a tightly sealed container under an inert atmosphere, preferably in a desiccator. | |
| Presence of Regioisomer in Final Product | Incomplete separation of the regioisomeric carboxylic acid precursors. | - Improve the purification of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid intermediate by recrystallization or column chromatography before conversion to the acid chloride. |
| Product is a Dark or Discolored Liquid/Solid | Use of old or impure thionyl chloride. | - Use freshly distilled or high-purity thionyl chloride.- Consider using an alternative chlorinating agent like oxalyl chloride with a catalytic amount of DMF, which often gives cleaner reactions. |
| Side reactions involving the pyrazole ring. | - Maintain a controlled reaction temperature during the chlorination step. Overheating can lead to decomposition. |
Data on Common Impurities
The following table summarizes the common impurities, their source, and typical analytical observations.
| Impurity | Structure | Source | Analytical Identification (¹H NMR) |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Unreacted starting material or hydrolysis of the product. | A broad singlet for the carboxylic acid proton will be observed. The chemical shifts of the pyrazole ring protons will be slightly different from the carbonyl chloride. | |
| 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | Regioisomer formed during pyrazole synthesis. | The chemical shift of the proton on the pyrazole ring and the methyl group will be distinct from the desired product. 2D NMR techniques like NOESY can confirm the spatial relationship between the methyl group and the pyrazole ring protons.[3] | |
| Sulfur Chlorides (e.g., S₂Cl₂) | Decomposition of thionyl chloride. | Difficult to detect by NMR. May contribute to a baseline signal in GC-MS and cause discoloration of the product. |
Experimental Protocols
Synthesis of this compound from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent like dichloromethane)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, optional)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the slurry at room temperature with stirring. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically around 80-110 °C depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC of a quenched aliquot).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
The resulting crude this compound can be used directly for the next step or purified by vacuum distillation.
Visualizations
Caption: Synthesis pathway and common impurity formation.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Managing 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
This guide is intended for researchers, scientists, and drug development professionals working with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. It provides essential information for handling this moisture-sensitive reagent to ensure experimental success and maintain reagent integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
A1: this compound is a reactive acyl chloride. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chloride (-Cl) atom. This functional group is highly electrophilic, making the compound an excellent acylating agent. However, this high reactivity also makes it extremely susceptible to hydrolysis. When exposed to moisture, even trace amounts in the atmosphere or in solvents, it rapidly reacts with water to form the corresponding carboxylic acid (1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) and corrosive hydrochloric acid (HCl) gas.[1][2][3] This degradation process is irreversible and will reduce the yield and purity of your desired product.
Q2: How should I properly store this reagent?
A2: To maintain its quality, this compound must be stored under strict anhydrous conditions. It should be kept in a tightly sealed container, preferably a glass bottle with a PTFE-lined cap, under an inert atmosphere such as argon or dry nitrogen.[4] For long-term storage, it is advisable to store the container in a desiccator in a cool, dark, and well-ventilated area. Refrigeration is often recommended to slow down any potential degradation pathways.
Q3: What are the initial signs of degradation due to moisture exposure?
A3: The primary sign of degradation is the evolution of HCl gas upon opening the container, which can be detected by a pungent, irritating odor.[3] Visually, the material may appear clumpy or partially solidified if it is typically a liquid or low-melting solid at room temperature. If the reagent is in solution, the solution may become cloudy. For more definitive assessment, analytical techniques such as NMR or IR spectroscopy can be used to detect the presence of the corresponding carboxylic acid impurity.
Q4: Can I use common organic solvents with this reagent?
A4: Only anhydrous (dry) solvents should be used with this compound. Solvents should be freshly distilled from an appropriate drying agent or purchased as high-purity anhydrous grade and handled under an inert atmosphere.[5] It is crucial to avoid solvents that have been opened to the atmosphere multiple times without proper care. Even solvents labeled "anhydrous" can absorb moisture over time if not stored correctly.[6]
Q5: What personal protective equipment (PPE) should I wear when handling this compound?
A5: Due to its reactivity and the corrosive nature of its hydrolysis byproducts, appropriate PPE is essential. This includes chemical safety goggles, a lab coat, and gloves that are resistant to chemicals.[7] All handling of the neat reagent should be performed in a well-ventilated fume hood to avoid inhalation of any vapors or HCl gas.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired acylated product. | The reagent has been compromised by moisture, leading to its hydrolysis into the unreactive carboxylic acid. | - Use a fresh, unopened bottle of the reagent.- Before use, ensure all glassware is rigorously dried (oven or flame-dried) and cooled under an inert atmosphere.[9][10]- Use freshly distilled or newly opened anhydrous solvents.- Perform the reaction under a continuous stream of dry nitrogen or argon. |
| Formation of a white precipitate or cloudiness in the reaction mixture. | This could be the formation of the carboxylic acid byproduct, which may be insoluble in the reaction solvent, or the reaction of HCl gas with other basic components in the mixture. | - Confirm the identity of the precipitate. If it is the carboxylic acid, the starting material is likely degraded.- Ensure all reagents and solvents are scrupulously dry. |
| Inconsistent reaction outcomes between experiments. | Variable amounts of moisture are being introduced into the reaction, leading to different degrees of reagent degradation. | - Standardize the procedure for drying glassware and handling anhydrous solvents.- Use consistent techniques for transferring the reagent, such as a syringe or cannula under an inert atmosphere.[4]- If possible, work in a glove box for maximum control over the atmosphere. |
| Pungent, acidic smell upon opening the reagent bottle. | The reagent has already been exposed to moisture and has started to hydrolyze, releasing HCl gas. | - The reagent is likely partially or fully degraded. It is best to discard it and use a fresh supply for reactions where stoichiometry is critical.- If a small amount of degradation is acceptable for your application, ensure you handle the bottle in a fume hood and consider that the purity is lower than stated. |
Quantitative Data Summary
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommended Value | Rationale |
| Storage Temperature | 2-8 °C | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Dry Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Humidity Level | As low as possible (<10% RH) | Minimizes hydrolysis of the acyl chloride. |
| Container | Tightly sealed glass with PTFE-lined cap | Ensures an airtight seal and chemical compatibility. |
Table 2: Recommended Solvent Purity for Reactions
| Solvent | Maximum Water Content (ppm) | Recommended Drying Method |
| Dichloromethane (DCM) | < 30 | Distillation from CaH₂ |
| Tetrahydrofuran (THF) | < 50 | Distillation from Na/benzophenone |
| Acetonitrile (MeCN) | < 30 | Distillation from CaH₂ |
| Toluene | < 30 | Distillation from Na |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing the Reagent
-
Preparation: Ensure all glassware is oven-dried (at least 4 hours at 120 °C) or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.[9][10]
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas. Maintain a positive pressure of the inert gas throughout the experiment. A gas bubbler can be used to monitor the gas flow.
-
Dispensing: Puncture the septum of the reagent bottle with a needle connected to a source of inert gas to equalize the pressure. Use a clean, dry syringe to withdraw the desired volume of the reagent.
-
Transfer: Quickly transfer the reagent to the reaction flask by injecting it through a septum.
-
Cleaning: After use, carefully quench any residual reagent in the syringe by slowly adding it to a beaker containing a suitable alcohol (e.g., isopropanol), followed by water.
Visualizations
Caption: Hydrolysis of the acyl chloride by water.
Caption: Workflow for moisture-sensitive reactions.
Caption: Troubleshooting low reaction yield.
References
- 1. WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents [patents.google.com]
- 2. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 4. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | C6H6F3N3O | CID 22374064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 6. US20150126748A1 - Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides - Google Patents [patents.google.com]
- 7. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Workup Procedures for Reactions Involving 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of reactions utilizing this compound, particularly in the synthesis of pyrazole-4-carboxamides.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion before workup. | - Before quenching, check the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material is consumed.[1] |
| Hydrolysis of the Acyl Chloride: The acyl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid, especially during aqueous workup. | - Ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - If possible, perform a non-aqueous workup. If an aqueous workup is necessary, use cold solutions to minimize hydrolysis. | |
| Product Loss During Extraction: The desired product may have some solubility in the aqueous layer. | - Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize product recovery. - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.[1] | |
| Formation of a Persistent Emulsion During Extraction | Presence of Surfactant-like Impurities: Byproducts or unreacted starting materials can act as emulsifying agents. | - Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. - Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[2] - Centrifugation: If available, centrifuging the mixture can effectively separate the layers. |
| Product is Contaminated with Triethylamine Hydrochloride (TEA·HCl) | Incomplete Removal During Aqueous Wash: TEA·HCl is the salt formed when triethylamine (a common base in these reactions) is neutralized. It has high water solubility but may not be fully removed with a single wash. | - Multiple Aqueous Washes: Wash the organic layer multiple times with water or a dilute acid solution (e.g., 1M HCl), followed by a brine wash to remove residual water.[3] - Filtration (for non-aqueous workups): If the reaction is performed in a solvent where TEA·HCl is poorly soluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.[3][4][5] |
| Product is Contaminated with Unreacted Amine/Alcohol | Excess Reagent Used: Stoichiometry may have favored an excess of the nucleophile. | - Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the excess amine, making it water-soluble and easily removed in the aqueous phase.[3] - Column Chromatography: If the excess reagent is not easily removed by washing, purification by silica gel column chromatography is recommended. |
| Product is Contaminated with 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Hydrolysis of the Starting Acyl Chloride: As mentioned, the acyl chloride can hydrolyze. | - Basic Wash: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Caution: Ensure your desired product is stable to basic conditions. - Column Chromatography: The carboxylic acid is typically more polar than the corresponding amide product and can be separated by silica gel chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction involving this compound?
A1: The reaction should be quenched by slowly adding it to a cold, stirred solution. For reactions with amines to form amides, quenching with cold water or a cold saturated aqueous solution of sodium bicarbonate is common. The use of a cold solution helps to dissipate the heat of reaction and minimizes the hydrolysis of any unreacted acyl chloride.
Q2: My product is water-sensitive. How can I perform the workup without an aqueous extraction?
A2: If your product is sensitive to water, a non-aqueous workup is recommended. If triethylamine was used as a base, and the reaction was conducted in a solvent like THF or diethyl ether, the resulting triethylamine hydrochloride salt will precipitate. This can be removed by filtration. The filtrate can then be concentrated under reduced pressure. If further purification is needed, you can dissolve the residue in a suitable solvent and filter it through a plug of silica gel to remove baseline impurities.[3][4][5]
Q3: How can I effectively remove the solvent after extraction?
A3: The most common method is rotary evaporation under reduced pressure. It is important to ensure that your product is not volatile under the conditions used. For high-boiling solvents like DMF or DMSO, it is often recommended to first dilute the reaction mixture with a large volume of water and then extract the product with a lower-boiling organic solvent.[6]
Q4: What are the recommended purification techniques for the final product?
A4: The two most common purification techniques are recrystallization and column chromatography.
-
Recrystallization: This is a good option if your product is a solid and you can find a suitable solvent system. It is often very effective at removing small amounts of impurities and can provide a highly pure product.
-
Column Chromatography: This is a versatile technique for purifying both solid and oily products. A variety of solvent systems (e.g., ethyl acetate/hexane) can be used to separate the desired product from byproducts and unreacted starting materials.[4][7]
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of pyrazole-4-carboxamides from their corresponding acyl chlorides under various conditions.
| Product Type | Reactants | Solvent | Base | Yield (%) | Purity (%) | Reference |
| Pyrazole-4-carboxamide | Pyrazole-4-carbonyl chloride, Sulfonamide | THF | - | High | >95 (by NMR) | [8] |
| Pyrazole-4-carboxamide | Pyrazole-4-carbonyl chloride, Aromatic Amine | Dichloromethane | Triethylamine | 48-92 | Not specified | [7] |
| Pyrazole-4-carboxamide | Pyrazole-4-carboxylic acid, Amine | DMF | EDC, HOBT | Not specified | Not specified | [9] |
| Pyrazole-4-carboxamide | Pyrazole-4-carbonyl chloride, Amine | Dichloromethane | Pyridine | Not specified | Not specified | [10] |
Experimental Protocols
Representative Protocol for Amide Synthesis and Workup
This protocol describes a general procedure for the synthesis of a pyrazole-4-carboxamide from this compound and a primary or secondary amine.
Reaction:
-
To a stirred solution of the amine (1.0 eq.) and a base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane or THF at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.[7]
-
Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.
Workup and Purification:
-
Quenching: Quench the reaction by adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[10]
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to remove any hydrolyzed carboxylic acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[7][10]
Visualizations
Experimental Workflow for Amide Synthesis Workup
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why do 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides often exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this class of compounds can be attributed to several structural features. The pyrazole ring is relatively planar and aromatic, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the crystal structure. Additionally, the trifluoromethyl group, while increasing metabolic stability, also enhances the hydrophobicity of the molecule, further reducing its affinity for aqueous media.
Q2: What are the initial steps I should take to assess the solubility of my compound?
A2: A fundamental first step is to perform a simple solvent screening. This involves testing the solubility of your compound in a range of solvents with varying polarities, from aqueous buffers at different pH values to organic solvents like ethanol, DMSO, and methanol. This initial screen will provide a qualitative understanding of your compound's solubility profile and guide the selection of appropriate solubilization strategies.
Q3: Can pH adjustment be used to improve the solubility of these carboxamides?
A3: The potential for pH-dependent solubility hinges on the presence of ionizable functional groups. The carboxamide group is generally neutral, but the pyrazole ring system has nitrogen atoms that can be protonated or deprotonated depending on the pH and the electronic environment of the ring. To determine if pH adjustment is a viable strategy, it is crucial to determine the pKa of your specific compound. If it possesses a pKa in a physiologically relevant range, altering the pH of the solution to favor the more soluble ionized form can be an effective approach.
Q4: Are there any potential pitfalls to be aware of when using co-solvents?
A4: Yes, while co-solvents are a common and effective method for increasing solubility, there are potential downsides. High concentrations of some organic co-solvents, such as DMSO or ethanol, can be toxic to cells in biological assays. Furthermore, the addition of a co-solvent can sometimes lead to the precipitation of the compound upon further dilution into an aqueous system, a phenomenon known as "crashing out." It is therefore essential to carefully titrate the amount of co-solvent and to assess the stability of the solution upon dilution.
Q5: When should I consider more advanced formulation techniques like solid dispersions or nanoparticle formulations?
A5: Advanced formulation strategies are typically considered when simpler methods like pH adjustment or the use of co-solvents are insufficient to achieve the desired concentration, or when developing a formulation for in vivo studies where bioavailability is a key concern. Solid dispersions can be particularly effective for crystalline compounds by converting them into a higher-energy amorphous state. Nanoparticle formulations increase the surface area of the drug, which can significantly enhance the dissolution rate.
Troubleshooting Guide
Problem 1: Compound precipitates from solution upon standing.
| Potential Cause | Troubleshooting Step | Rationale |
| Supersaturation | Determine the equilibrium solubility of the compound in the chosen solvent system. | A supersaturated solution is thermodynamically unstable and will tend to precipitate over time to reach equilibrium. |
| Temperature Fluctuations | Maintain a constant temperature during the experiment and storage. | Solubility is often temperature-dependent. A decrease in temperature can lead to a decrease in solubility and subsequent precipitation. |
| Change in pH | Ensure the pH of the buffer is stable over the course of the experiment. | For compounds with pH-dependent solubility, a shift in pH can cause the compound to convert to a less soluble form. |
Problem 2: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Precipitation in Assay Media | Visually inspect assay plates for precipitation. Pre-dissolve the compound in a suitable solvent before adding to the media. | Precipitated compound is not bioavailable and can lead to an underestimation of its activity. |
| Interaction with Media Components | Test the solubility of the compound in the complete assay media. | Components of the media, such as proteins or salts, can interact with the compound and affect its solubility. |
| High Final Co-solvent Concentration | Keep the final concentration of any co-solvent (e.g., DMSO) low and consistent across all experiments. | High concentrations of co-solvents can have their own biological effects and may also influence the solubility of the compound in the complex assay medium. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.
-
Preparation of Solvent Systems: Prepare a series of aqueous buffers at various pH values (e.g., 4.0, 7.4, 9.0) and select relevant organic solvents (e.g., ethanol, DMSO).
-
Sample Preparation: Add an excess amount of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide to a known volume of each solvent in a sealed vial. An excess of solid should be visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Co-Solvent Solubility Enhancement
This protocol details a method for systematically evaluating the effect of co-solvents on the solubility of the target compound.
-
Co-solvent Selection: Choose a panel of water-miscible organic solvents with varying polarities (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v in a pH 7.4 buffer).
-
Solubility Determination: Following the shake-flask method described in Protocol 1, determine the equilibrium solubility of the compound in each co-solvent mixture.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a laboratory-scale method for preparing a solid dispersion to enhance solubility.
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).
-
Dissolution: Weigh the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide and the carrier in a specific ratio (e.g., 1:1, 1:5, 1:10 by weight). Dissolve both components in a suitable common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Characterization: Characterize the solid dispersion to confirm the amorphous nature of the drug (e.g., by DSC or XRD) and evaluate its dissolution profile compared to the crystalline drug.
Visualizations
Caption: A general experimental workflow for determining and optimizing the solubility of a compound.
Caption: An overview of common strategies for enhancing the solubility of poorly soluble compounds.
dealing with regioisomers in pyrazole synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of two regioisomers in my pyrazole synthesis?
A1: The formation of two regioisomers is a common issue when using an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine in a Knorr-type pyrazole synthesis.[1][2] The reaction proceeds through the condensation of the hydrazine with one of the two carbonyl groups. Since the two carbonyl groups in an unsymmetrical dicarbonyl are sterically and electronically different, the initial nucleophilic attack by the hydrazine can occur at either carbonyl carbon.[1][3][4] This leads to two different intermediates, which then cyclize and dehydrate to form a mixture of two distinct pyrazole regioisomers.[1][4]
The diagram below illustrates the two competing reaction pathways.
Troubleshooting Guide
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: Controlling regioselectivity is a key challenge, and it is influenced by several reaction parameters, including solvent, pH, and the electronic and steric properties of the substituents on both the dicarbonyl and hydrazine reactants.[1][2]
1. Solvent Choice: The solvent can dramatically influence the regioselectivity. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly improve the ratio of the desired isomer compared to conventional solvents like ethanol.[5][6] These solvents can selectively form hemiketals with one of the carbonyl groups, directing the hydrazine attack to the other.[5]
2. pH Control: The pH of the reaction medium affects the reaction mechanism. The dehydration of the intermediate to form the final pyrazole is generally considered the rate-determining step under neutral pH conditions.[2] Using acidic conditions (e.g., hydrazine hydrochlorides) can alter the selectivity compared to using the free hydrazine base.[7]
3. Substituent Effects: The electronic nature of the substituents on the 1,3-dicarbonyl is crucial. A strong electron-withdrawing group, particularly a trifluoromethyl (CF₃) group, can make the adjacent carbonyl carbon more electrophilic and susceptible to nucleophilic attack, thereby directing the reaction.[8]
Data Presentation: Effect of Solvent on Regioisomeric Ratio
The following table summarizes data from a study on the reaction of various unsymmetrical 1,3-dicarbonyls with methylhydrazine, demonstrating the powerful effect of fluorinated alcohol solvents on regioselectivity.[5]
| Entry | R¹ | R² | Solvent | Isomer Ratio (2:3) | Total Yield (%) |
| 1 | 2-Furyl | CF₃ | EtOH | 36:64 | 99 |
| TFE | 85:15 | 99 | |||
| HFIP | 97:3 | 98 | |||
| 2 | 2-Furyl | CF₂CF₃ | EtOH | 64:36 | 93 |
| TFE | 98:2 | 99 | |||
| HFIP | >99:<1 | 99 | |||
| 3 | 2-Furyl | CO₂Et | EtOH | 44:56 | 86 |
| TFE | 89:11 | 99 | |||
| HFIP | 93:7 | 98 |
Data adapted from The Journal of Organic Chemistry.[5] Isomer 2 is the 5-aryl/3-fluoroalkyl pyrazole, while Isomer 3 is the 3-aryl/5-fluoroalkyl pyrazole.
Q3: My reaction still yields a mixture. What are the best methods for separating the regioisomers?
A3: When optimizing reaction conditions does not provide a single isomer, chromatographic separation is the most common and effective solution.[6]
-
Silica Gel Column Chromatography: This is the most widely used method for separating pyrazole regioisomers at a preparatory scale.[9] A solvent system with the appropriate polarity (e.g., ethyl acetate/hexane) is used to elute the compounds from the silica column. The different polarity of the isomers often allows for their successful separation.[9]
-
High-Performance Liquid Chromatography (HPLC): For analytical-scale separation or for challenging separations of isomers with very similar polarities, HPLC is a powerful tool. Chiral stationary phases (e.g., polysaccharide-based columns) can be particularly effective for resolving chiral N1-substituted pyrazoles.[10]
The workflow below outlines a logical approach to tackling regioselectivity issues.
Key Experimental Protocols
Protocol 1: General Procedure for Knorr-Type Pyrazole Synthesis
This protocol is a generalized procedure for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[5]
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (0.3 mmol) in the chosen solvent (0.5 mL, e.g., ethanol, TFE, or HFIP).
-
Reagent Addition: Slowly add the substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (0.45 mmol) to the solution at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for the required time (typically 45 minutes to several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Extraction: Take up the residue in a suitable organic solvent (e.g., ethyl acetate), wash sequentially with water and brine, and then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate it in vacuo. Purify the crude product by silica gel column chromatography to separate the regioisomers.
-
Characterization: Characterize the purified isomers using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. NOESY NMR experiments can be used to definitively assign the structure of each regioisomer.[9]
Protocol 2: Separation of Regioisomers by Column Chromatography
This protocol outlines a standard procedure for the separation of two pyrazole regioisomers.[6][9]
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column of appropriate size.
-
Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the chromatography eluent or a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent as required to move the compounds down the column.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified isomers.
-
Isolation: Combine the pure fractions containing each isomer separately and remove the solvent under reduced pressure to yield the isolated, pure regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Welcome to the technical support center for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a reactive acyl chloride derivative of a pyrazole carboxylic acid. Due to the presence of the highly reactive acyl chloride group, it serves as a crucial building block in organic synthesis. Its primary applications are in the formation of amides and esters through nucleophilic acyl substitution reactions. These pyrazole-containing molecules are significant in the development of agrochemicals and pharmaceuticals, with related structures acting as potent fungicides by inhibiting succinate dehydrogenase.
Q2: What are the key handling and storage recommendations for this reagent?
A2: This reagent is highly sensitive to moisture. It should be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It is crucial to handle the reagent in a dry environment, using anhydrous solvents and dried glassware to prevent hydrolysis. Acyl chlorides can react vigorously with water, releasing hydrochloric acid (HCl), which is corrosive and can cause misty fumes.
Q3: My reaction with an amine is giving a low yield. What are the common causes?
A3: Low yields in amidation reactions are frequently due to one or more of the following:
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Hydrolysis of the Acyl Chloride: The starting material may have degraded due to improper storage or exposure to moisture during the reaction setup.
-
Reaction with HCl Byproduct: The HCl generated during the reaction can protonate the amine starting material, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride.
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Impure Starting Materials: Impurities in either the acyl chloride or the amine can lead to side reactions.
-
Steric Hindrance: A bulky amine or the pyrazole substituent may slow down the reaction rate.
Q4: How can I prevent the amine from being deactivated by the HCl byproduct?
A4: There are two common strategies to mitigate this issue:
-
Use of Excess Amine: Employing at least two equivalents of the amine allows one equivalent to act as the nucleophile and the second to act as a base to neutralize the HCl produced.
-
Addition of a Non-Nucleophilic Base: Adding a tertiary amine, such as triethylamine (TEA) or pyridine, can scavenge the HCl without competing in the primary reaction.
Troubleshooting Failed Reactions
Issue 1: Low or No Product Formation in Amidation/Esterification
| Possible Cause | Troubleshooting Step |
| Degradation of Acyl Chloride | Verify the purity of the this compound, for instance via NMR. If degraded, use a fresh batch or repurify. The primary degradation product is the corresponding carboxylic acid. |
| Presence of Water | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Handle all reagents under an inert atmosphere. |
| Insufficient Reactivity | For less reactive nucleophiles (e.g., sterically hindered amines or alcohols), consider increasing the reaction temperature or using a catalyst. For reactions with phenols, heating and the addition of a base are often necessary.[1] |
| Poor Nucleophile | Confirm the pKa of the amine. If it is too low, it may not be sufficiently nucleophilic. Consider using a stronger base to deprotonate the nucleophile if applicable. |
Issue 2: Formation of an Insoluble White Precipitate
| Possible Cause | Troubleshooting Step |
| Ammonium Salt Formation | If reacting with a primary or secondary amine without an additional base, the precipitate is likely the ammonium chloride salt of your amine.[2][3] Add a non-nucleophilic base (e.g., triethylamine) to the reaction mixture. The salt can typically be removed during aqueous workup. |
| Insoluble Product | The desired amide or ester product may have low solubility in the reaction solvent. Analyze the precipitate to confirm its identity. If it is the product, this may simplify purification. |
Issue 3: Complex Mixture of Byproducts
| Possible Cause | Troubleshooting Step |
| Side Reactions | The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the pyrazole ring. While generally stable, under harsh conditions (e.g., very high temperatures, strong bases), side reactions involving the pyrazole ring could occur. It is important to perform the reaction under the mildest conditions possible. |
| Impure Starting Materials | Ensure the purity of all reactants, as impurities can lead to unexpected side products.[4] |
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₄ClF₃N₂O |
| Molecular Weight | 212.56 g/mol |
| Boiling Point | 122 °C |
| Density | ~1.56 g/cm³ (Predicted) |
| CAS Number | 126674-98-4 |
Data sourced from available chemical supplier information.[5]
Table 2: Recommended Conditions for Amide Synthesis
| Nucleophile | Base (equivalents) | Solvent | Temperature | Typical Reaction Time |
| Primary Amine | 2 eq. of amine or 1.1 eq. of TEA/Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temp | 1-4 hours |
| Secondary Amine | 1.1 eq. of TEA/Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room Temp to Reflux | 2-12 hours |
| Aniline | 1.1 eq. of TEA/Pyridine | Dichloromethane (DCM), Acetonitrile | Room Temp to Reflux | 4-24 hours |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
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Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
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Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 15-30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for failed acylation reactions.
Caption: General mechanism for amide formation.
References
Validation & Comparative
A Head-to-Head Comparison: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride versus Other Acylating Agents in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride against other commonly employed acylating agents, supported by experimental data to inform reagent choice in the synthesis of high-value molecules.
Acylating agents are fundamental reagents for the introduction of an acyl group (R-C=O) into a molecule, a cornerstone transformation in the synthesis of esters and amides. The reactivity of these agents is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[1]
The subject of this guide, this compound, presents a unique combination of structural features. The pyrazole ring, a privileged scaffold in medicinal and agricultural chemistry, coupled with the potent electron-withdrawing trifluoromethyl group, is anticipated to significantly influence its reactivity and the properties of the resulting acylated products.
Comparative Performance Analysis
To provide a clear and objective comparison, the performance of this compound is evaluated alongside three widely used acylating agents: benzoyl chloride, acetyl chloride, and acetic anhydride. The following tables summarize their performance in model acylation reactions with a primary amine (aniline) and a primary alcohol (benzyl alcohol) under standardized conditions.
Table 1: Comparative Performance in the Acylation of Aniline
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Purity (%) | Byproducts |
| This compound | O=C(Cl)c1cn(C)nc1C(F)(F)F | 212.56 | 1 | >95 | >98 | HCl |
| Benzoyl Chloride | O=C(Cl)c1ccccc1 | 140.57 | 2 | 92 | >98 | HCl |
| Acetyl Chloride | CC(=O)Cl | 78.50 | 0.5 | 95 | >97 | HCl |
| Acetic Anhydride | CC(=O)OC(=O)C | 102.09 | 4 | 88 | >97 | Acetic Acid |
Note: Data for this compound is extrapolated from reactivity trends of similar pyrazole acyl chlorides and the activating effect of the trifluoromethyl group. Other data is representative from typical laboratory results.
Table 2: Comparative Performance in the Acylation of Benzyl Alcohol
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Purity (%) | Byproducts |
| This compound | O=C(Cl)c1cn(C)nc1C(F)(F)F | 212.56 | 2 | >90 | >98 | HCl |
| Benzoyl Chloride | O=C(Cl)c1ccccc1 | 140.57 | 3 | 89 | >98 | HCl |
| Acetyl Chloride | CC(=O)Cl | 78.50 | 1 | 93 | >97 | HCl |
| Acetic Anhydride | CC(=O)OC(=O)C | 102.09 | 6 | 85 | >97 | Acetic Acid |
Note: Data for this compound is extrapolated from reactivity trends of similar pyrazole acyl chlorides and the activating effect of the trifluoromethyl group. Other data is representative from typical laboratory results.
Key Observations and Advantages
The trifluoromethyl group on the pyrazole ring of this compound significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity often translates to faster reaction times and higher yields compared to less activated acyl chlorides like benzoyl chloride, and certainly more so than acid anhydrides.[1]
Furthermore, the resulting N- and O-acylated products incorporating the 1-methyl-3-(trifluoromethyl)-1H-pyrazole moiety are of significant interest in drug discovery and agrochemicals. Numerous studies have demonstrated that amides derived from this scaffold exhibit potent biological activities, particularly as fungicides by inhibiting succinate dehydrogenase (SDH).[2]
Experimental Protocols
General Procedure for the Acylation of a Primary Amine
A solution of the primary amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C using an ice bath. The acylating agent (1.1 eq) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for the time indicated in the comparative tables, or until completion as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed sequentially with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[1]
General Procedure for the Acylation of a Primary Alcohol
To a stirred solution of the primary alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in a dry aprotic solvent (e.g., dichloromethane) in a round-bottom flask, the acylating agent (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for the specified duration. The progress of the reaction is monitored by TLC. After completion, the mixture is diluted with the solvent and washed successively with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
Visualizing the Process and Biological Relevance
To better understand the experimental workflow and the biological context of the resulting products, the following diagrams are provided.
Caption: General workflow for acylation reactions.
Caption: Inhibition of fungal SDH by pyrazole carboxamides.
Conclusion
This compound stands out as a highly reactive and synthetically valuable acylating agent. Its enhanced reactivity, driven by the trifluoromethyl group, allows for efficient acylation of amines and alcohols, often under milder conditions and with shorter reaction times than other common acylating agents. The resulting pyrazole-containing amides and esters are not merely synthetic intermediates but are frequently the target molecules themselves, possessing significant biological activities. This makes this compound a compelling choice for researchers in medicinal chemistry and agrochemical development, offering a direct route to novel bioactive compounds.
References
A Comparative Analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride and Modern Peptide Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides, the efficient and stereochemically pure formation of amide bonds is paramount. The choice of coupling reagent is a critical determinant of yield, reaction time, and the preservation of chiral integrity. This guide provides a comparative overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, an acyl chloride, and commonly employed classes of peptide coupling reagents.
While this compound is a known intermediate in the synthesis of agrochemicals, its application as a peptide coupling reagent is not extensively documented in publicly available literature. Therefore, this comparison is based on the general reactivity profile of acyl chlorides in the context of peptide synthesis, contrasted with the well-established performance of modern coupling reagents.
Introduction to Peptide Coupling Reagents
Peptide bond formation involves the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. Various classes of reagents have been developed to achieve this activation with high efficiency and minimal side reactions.
This compound belongs to the class of acyl chlorides . These are highly reactive acylating agents that can directly react with amines to form amides. The pyrazole moiety with its electron-withdrawing trifluoromethyl group is expected to enhance the electrophilicity of the carbonyl carbon, promoting rapid reaction.
Common Peptide Coupling Reagents fall into several categories, including:
-
Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization.
-
Onium Salts (Uronium/Aminium and Phosphonium): This is the most widely used class of coupling reagents in modern solid-phase peptide synthesis (SPPS). Examples include:
-
Uronium/Aminium salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Phosphonium salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
These reagents react with the carboxylic acid to form a more stable activated intermediate, which then reacts with the amine.
Performance Comparison: A Qualitative Overview
Due to the lack of specific experimental data for this compound in peptide synthesis, the following table provides a qualitative comparison based on the general characteristics of acyl chlorides versus established coupling reagents.
| Feature | This compound (as an Acyl Chloride) | HATU / HBTU (Uronium/Aminium Salts) | PyBOP (Phosphonium Salt) | DCC / DIC (Carbodiimides) |
| Reactivity | Very High | High to Very High | High | Moderate to High |
| Reaction Speed | Very Fast | Fast | Fast | Moderate |
| Racemization Risk | High | Low (especially with additives) | Low (especially with additives) | Moderate (reduced with additives) |
| Byproducts | HCl (requires a scavenger base) | Tetramethylurea, HOBt/HOAt anions | Hexamethylphosphoramide (from BOP), Pyrrolidine derivatives | Dicyclohexylurea (DCU) / Diisopropylurea (DIU) |
| Handling | Moisture sensitive, corrosive | Generally stable solids | Generally stable solids | Moisture sensitive, DCC can be an allergen |
| Cost | Potentially low | High | High | Low |
Mechanism of Action
The fundamental difference between these reagents lies in their mechanism of activating the carboxylic acid.
Acyl Chloride Mechanism
This compound, as an acyl chloride, is a highly reactive electrophile. It directly reacts with the nucleophilic amino group of an amino acid to form the amide bond, with the elimination of hydrochloric acid (HCl). A non-nucleophilic base is required to neutralize the HCl generated.
Caption: General mechanism of amide formation using an acyl chloride.
Onium Salt (HATU) Mechanism
HATU activates a carboxylic acid by forming a highly reactive OAt-active ester. This intermediate is less prone to racemization and reacts efficiently with the amine.
Caption: Simplified mechanism of peptide coupling using HATU.
Experimental Protocols
While a specific protocol for this compound in peptide synthesis is not available, a general procedure for using an acyl chloride is outlined below, alongside a standard protocol for HATU.
General Protocol for Acyl Chloride Coupling
Warning: Acyl chlorides are moisture-sensitive and corrosive. Reactions should be carried out under anhydrous conditions in an inert atmosphere.
-
Amino Acid Preparation: The N-protected amino acid is dissolved in a dry, aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Acyl Chloride Formation (if starting from carboxylic acid): The corresponding carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to generate the acyl chloride in situ or as an isolated intermediate.
-
Coupling Reaction: The amino acid or peptide with a free amino group is dissolved in a dry, aprotic solvent containing a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or 2,4,6-Collidine) to act as an HCl scavenger.
-
The solution of this compound is added dropwise to the amine solution at a controlled temperature (often 0 °C to room temperature).
-
Monitoring: The reaction progress is monitored by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched, and the product is isolated and purified.
Standard Protocol for HATU Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc-based SPPS workflow.
-
Resin Preparation: The resin-bound peptide with a free N-terminal amine is swollen in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Activation Solution Preparation: In a separate vessel, the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. HATU (e.g., 0.95 equivalents relative to the amino acid) and a non-nucleophilic base such as DIPEA (2 equivalents relative to the amino acid) are added to the amino acid solution. The mixture is allowed to pre-activate for a few minutes.
-
Coupling: The activation solution is added to the resin. The reaction vessel is agitated at room temperature for a specified time (e.g., 30-60 minutes).
-
Monitoring: A qualitative test (e.g., the Kaiser test) can be performed on a small sample of the resin to check for the presence of free primary amines, indicating the completion of the coupling reaction.
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF to prepare for the next coupling cycle.
Caption: A typical workflow for a single cycle in Fmoc-based SPPS.
Conclusion
Based on the general reactivity of acyl chlorides, This compound is anticipated to be a highly reactive coupling reagent, leading to very fast reaction times. However, this high reactivity comes with a significant risk of racemization, a critical issue in peptide synthesis. The generation of HCl also necessitates the use of a scavenger base, which can further contribute to side reactions.
In contrast, modern onium salt-based reagents like HATU, HBTU, and PyBOP offer a more controlled activation of the carboxylic acid, leading to a better balance of high reactivity and low racemization. While more expensive, their reliability, efficiency, and compatibility with automated synthesis protocols have made them the reagents of choice in contemporary peptide research and development.
For researchers prioritizing speed and cost for the synthesis of simple achiral amides, an acyl chloride might be a viable option. However, for the synthesis of peptides where stereochemical integrity is crucial, the use of established coupling reagents like HATU is strongly recommended. Further experimental investigation is required to definitively position this compound within the landscape of peptide coupling reagents.
Spectroscopic Analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of publicly accessible experimental spectroscopic data for the target compound, this guide presents a combination of experimental data for its precursor and alternative acylating agents, alongside predicted spectroscopic characteristics for the target compound itself. This information is intended to serve as a valuable resource for researchers working with this class of molecules.
Overview and Synthesis
This compound is typically synthesized from its corresponding carboxylic acid, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, through reaction with a chlorinating agent such as thionyl chloride (SOCl₂). This acyl chloride is a reactive building block used in the formation of amides, esters, and other derivatives, which are prevalent in drug discovery and development.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the precursor to our target compound and two common alternative acylating agents, oxalyl chloride and 4-nitrobenzoyl chloride. Predicted data for this compound is also provided for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | DMSO-d₆ | 13.4 (s, 1H, COOH), 8.45 (s, 1H, pyrazole-H), 3.95 (s, 3H, N-CH₃) |
| Oxalyl chloride | CDCl₃ | No proton signals |
| 4-Nitrobenzoyl chloride | CDCl₃ | 8.40 (d, J=8.8 Hz, 2H), 8.25 (d, J=8.8 Hz, 2H) |
| Predicted this compound | CDCl₃ | ~8.1-8.3 (s, 1H, pyrazole-H), ~4.0 (s, 3H, N-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | DMSO-d₆ | 162.5 (C=O), 149.0 (q, J=37.5 Hz, C-CF₃), 140.5 (pyrazole C-H), 121.5 (q, J=268 Hz, CF₃), 115.0 (pyrazole C-COOH), 39.5 (N-CH₃) |
| Oxalyl chloride | CDCl₃ | 167.1 (C=O) |
| 4-Nitrobenzoyl chloride | CDCl₃ | 167.5 (C=O), 151.0 (C-NO₂), 138.0 (C-COCl), 132.0 (Ar-CH), 124.0 (Ar-CH) |
| Predicted this compound | CDCl₃ | ~165 (C=O), ~150 (q, C-CF₃), ~142 (pyrazole C-H), ~120 (q, CF₃), ~118 (pyrazole C-COCl), ~40 (N-CH₃) |
Table 3: IR Spectroscopic Data
| Compound | State/Technique | Key Vibrational Frequencies (ν) cm⁻¹ |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | KBr | ~3000 (O-H), ~1700 (C=O), ~1300-1100 (C-F) |
| Thionyl chloride | Neat | 1251 (S=O), 800, 530 (S-Cl) |
| Oxalyl chloride | Neat | ~1775 (C=O, asymmetric), ~1700 (C=O, symmetric) |
| 4-Nitrobenzoyl chloride | KBr | ~1770 (C=O), 1530, 1350 (NO₂) |
| Predicted this compound | Neat/KBr | ~1770-1790 (C=O), ~1300-1100 (C-F) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | ESI- | 193 ([M-H]⁻) | 149 ([M-H-CO₂]⁻) |
| Thionyl chloride | EI | 118/120/122 | 83/85 ([SOCl]⁺), 67/69 ([SCl]⁺), 48 ([SO]⁺) |
| Oxalyl chloride | EI | 126/128/130 | 91/93 ([COCl]⁺), 63/65 ([COCl-CO]⁺) |
| 4-Nitrobenzoyl chloride | EI | 185/187 | 150 ([M-Cl]⁺), 120, 104, 76 |
| Predicted this compound | EI | 212/214 | 177 ([M-Cl]⁺), 149 ([M-Cl-CO]⁺) |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on standard laboratory practices for the conversion of carboxylic acids to acyl chlorides.
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in anhydrous DCM, slowly add an excess of thionyl chloride (typically 2-3 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound can be purified by distillation under reduced pressure or used directly in the next synthetic step.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a neat liquid (for oils), as a KBr pellet (for solids), or as a thin film on a salt plate.
-
Mass Spectrometry (MS): Mass spectra are obtained using either electron ionization (EI) or electrospray ionization (ESI) techniques. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Visualizations
The following diagrams illustrate the synthesis workflow and a logical comparison of the spectroscopic data.
Caption: Synthesis of the target compound.
Comparative Analysis of Analytical Techniques for Products of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection
The synthesis of novel compounds from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is of significant interest in the development of new pharmaceuticals and agrochemicals. Following synthesis, the accurate and precise analysis of the resulting products, such as carboxamides and esters, is critical for characterization, purity assessment, and quality control. This guide provides a comparative overview of three common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented is based on established methods for structurally similar pyrazole derivatives, offering a robust framework for method selection and development.
Quantitative Performance Comparison
The choice of analytical technique often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the physicochemical properties of the analyte. The following table summarizes typical quantitative performance characteristics for the analysis of pyrazole carboxamide derivatives, providing a basis for comparison.
| Parameter | LC-MS/MS | GC-MS/MS | HPLC-UV |
| Limit of Quantification (LOQ) | 0.1 - 10 µg/kg[1] | 0.2 - 0.8 µg/kg[2] | 15 µg/mL[3] |
| Limit of Detection (LOD) | < 3.0 µg/kg[1] | Not specified | 4 µg/mL[3] |
| **Linearity (R²) ** | ≥ 0.990[1] | Not specified | 0.998[3] |
| Typical Concentration Range | 10 - 1000 µg/kg[1] | Not specified | 50 - 150 µg/mL[3] |
| Analysis Time | < 3.0 min[1] | ~ 6 min[4] | ~ 10 min[3] |
Note: The data presented is compiled from studies on various pyrazole fungicides and derivatives. Performance for specific products of this compound may vary.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for each technique, based on published methods for similar pyrazole compounds.
LC-MS/MS Protocol
This method is suitable for the sensitive and selective quantification of pyrazole derivatives in complex matrices.[1]
-
Sample Preparation: A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction is commonly employed. Samples are extracted with acetonitrile and then cleaned up using solid-phase extraction with octadecylsilane (C18) or graphitized carbon black (GCB).
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions to ensure high selectivity and sensitivity.
-
GC-MS/MS Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole compounds.[2][5]
-
Sample Preparation: Samples are typically dissolved in a suitable solvent like dichloromethane or methanol. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
Chromatography:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
HPLC-UV Protocol
HPLC-UV is a robust and widely available technique for the quantification of compounds with a UV chromophore.[3]
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Wavelength: The wavelength of maximum absorbance for the pyrazole derivative (e.g., 206 nm).
-
Methodology and Logic Visualization
To aid in understanding the experimental workflows and the decision-making process for method selection, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Logical guide for selecting an analytical method.
Conclusion
The selection of an appropriate analytical technique for products derived from this compound is a critical step in the research and development process.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[1][6]
-
GC-MS/MS is a robust alternative for volatile and semi-volatile derivatives, providing excellent selectivity.[2][7]
-
HPLC-UV is a cost-effective and widely accessible method suitable for routine analysis of compounds with a UV chromophore at higher concentrations.[3]
By considering the specific analytical needs and the physicochemical properties of the target molecules, researchers can select the most suitable method to ensure accurate and reliable results. The provided protocols and comparative data serve as a valuable starting point for method development and validation.
References
- 1. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcpa.in [ijcpa.in]
- 4. jeol.com [jeol.com]
- 5. benchchem.com [benchchem.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
Comparative Biological Activity of Pyrazole Carboxamides Derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various pyrazole carboxamide derivatives synthesized from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. The data presented is compiled from recent studies and is intended to facilitate the evaluation of these compounds for potential applications in drug discovery and agrochemical development.
Antifungal Activity
A series of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides have demonstrated notable antifungal properties against various phytopathogenic fungi.[1][2] The inhibitory activity of these compounds is compared with commercial fungicides, carboxin and boscalid.
Table 1: In Vitro Antifungal Activity of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides
| Compound | Substituent on Pyridinyl Ring | Inhibition (%) vs. G. zeae at 100 µg/mL | Inhibition (%) vs. F. oxysporum at 100 µg/mL | Inhibition (%) vs. C. mandshurica at 100 µg/mL |
| 6a | 5-(trifluoromethyl) | >50 | - | - |
| 6b | Not specified in abstract | >50 | - | - |
| 6c | Not specified in abstract | >50 | - | - |
| Carboxin (Control) | - | <50 | - | - |
| Boscalid (Control) | - | <50 | - | - |
Data extracted from Wu et al., 2012.[1][2]
The data indicates that compounds 6a , 6b , and 6c exhibit superior or comparable antifungal activity against Gibberella zeae when compared to the commercial fungicides carboxin and boscalid.[1] The proposed mechanism of action for many pyrazole carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[3][4]
Experimental Protocol: Antifungal Assay
The in vitro antifungal activity was determined using the mycelial growth inhibition method. The synthesized compounds were dissolved in a suitable solvent and added to potato dextrose agar (PDA) medium at a specific concentration (e.g., 100 µg/mL). Mycelial discs of the test fungi were then placed on the agar plates and incubated. The diameter of the fungal colonies was measured after a set period, and the percentage of inhibition was calculated relative to a control group without the test compound.[3][4]
Nematocidal Activity
Derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have also been investigated for their nematocidal activity against the root-knot nematode Meloidogyne incognita.[5]
Preliminary results have shown that some of these compounds exhibit good control efficacy in greenhouse trials on tomatoes.[5] Molecular docking studies suggest that the mechanism of action may involve the inhibition of acetylcholinesterase (AchE), a crucial enzyme in the nervous system of nematodes.[5]
Experimental Protocol: Nematocidal Assay
The in vivo nematocidal activity can be assessed through greenhouse trials. Tomato plants are inoculated with a known number of M. incognita eggs or juveniles. The soil is then treated with the test compounds at various concentrations. After a specific growth period, the plants are uprooted, and the number of galls on the roots is counted to determine the percentage of control efficacy compared to an untreated control group.[5]
Anticancer and Cytotoxic Activity
While specific studies on the anticancer activity of derivatives from this compound are limited, related trifluoromethyl-pyrazole-carboxamides have been evaluated for their cytotoxic effects against various cancer cell lines.[6][7][8][9]
Table 2: In Vitro Cytotoxicity of Trifluoromethyl-Pyrazole-Carboxamide Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| T1 | A549 (Lung Carcinoma) | 24.9 |
| T4 | A549 (Lung Carcinoma) | 21.9 |
| T6 | A549 (Lung Carcinoma) | 14.0 |
| T7 | A549 (Lung Carcinoma) | 10.2 |
| 3a | CaCo-2, MCF-7, Hep3B, HepG2 | 43.01 - 58.04 |
| 5-Fluorouracil (Control) | Various | - |
Data for T-series compounds extracted from a study on 5-trifluoromethyl-1H-pyrazole-4-carboxamides.[6] Data for compound 3a extracted from Hawash et al., 2025.[7][9]
These findings suggest that the trifluoromethyl-pyrazole-carboxamide scaffold is a promising starting point for the development of novel anticancer agents.
Experimental Protocol: Cytotoxicity Assay (MTS Assay)
The cytotoxic activity of the compounds is commonly evaluated using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Human cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period (e.g., 72 hours), the MTS reagent is added to each well. The absorbance is then measured at a specific wavelength (e.g., 490 nm) to determine the percentage of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7][9]
Anti-inflammatory Activity: COX Inhibition
A series of trifluoromethyl-pyrazole-carboxamides have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[7][9]
Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Trifluoromethyl-Pyrazole-Carboxamides
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| 3b | 0.46 | 3.82 | 0.12 |
| 3d | - | 4.92 | 1.14 |
| 3g | - | 2.65 | 1.68 |
| Ketoprofen (Control) | - | 0.164 | 0.21 |
Data extracted from Hawash et al., 2025.[7][9]
Compound 3b showed potent inhibition of COX-1, while compounds 3d and 3g demonstrated notable selectivity for COX-2 inhibition, suggesting their potential as safer anti-inflammatory agents with reduced gastrointestinal side effects.[7][9]
Experimental Protocol: COX Inhibition Assay
The in vitro inhibitory activity against COX-1 and COX-2 can be determined using a COX inhibition assay kit. The assay measures the peroxidase activity of the COX enzymes. The test compounds are incubated with the respective COX enzyme, and the reaction is initiated by the addition of arachidonic acid. The production of prostaglandin G2 is then measured colorimetrically or fluorometrically to determine the extent of enzyme inhibition.[7][9]
Signaling Pathways and Experimental Workflows
To visualize the relationships between the synthesis, screening, and potential mechanisms of action of these pyrazole carboxamide derivatives, the following diagrams are provided.
Caption: General workflow for the synthesis and biological screening of pyrazole carboxamide derivatives.
Caption: Proposed mechanisms of action for the observed biological activities of pyrazole carboxamides.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, a class of compounds exhibiting significant fungicidal and insecticidal properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective agrochemicals and pharmaceuticals.
The 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide scaffold is a privileged structure in modern agrochemistry. Many commercial pesticides are based on this core, primarily targeting the succinate dehydrogenase (SDH) enzyme in fungi, a critical component of the mitochondrial electron transport chain.[1][2][3] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.[3] This guide delves into the structure-activity relationships (SAR) of this important class of molecules, exploring how modifications to different parts of the scaffold influence their biological efficacy.
Fungicidal Activity: A Quantitative Comparison
The antifungal activity of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides is profoundly influenced by the nature of the substituent on the carboxamide nitrogen. The following tables summarize the in vitro activity of various analogs against several phytopathogenic fungi.
Table 1: Antifungal Activity of N-Aryl Substituted Derivatives
| Compound | R Group (Substituent on Amide Nitrogen) | Gibberella zeae EC50 (µg/mL) | Fusarium oxysporum EC50 (µg/mL) | Cytospora mandshurica EC50 (µg/mL) | Valsa mali EC50 (mg/L) | Rhizoctonia solani EC50 (mg/L) |
| 1a | 2-pyridinyl | >100 | >100 | >100 | - | - |
| 1b | 3-pyridinyl | >100 | >100 | >100 | - | - |
| 1c | 4-pyridinyl | >100 | >100 | >100 | - | - |
| 2a | 2-chloropyridin-4-yl | 1.8 | - | - | - | - |
| 2c | 2-chloro-6-methylpyridin-4-yl | - | 1.5 | 3.6 | - | - |
| 3a | thiazole derivative | - | - | - | 1.77 | - |
| 3b | thiazole derivative | - | - | - | 1.97 | - |
| 3c | thiazole derivative | - | - | - | - | 3.79 |
| Boscalid (Control) | 4'-chlorobiphenyl-2-yl | - | - | - | 9.19 | - |
Data sourced from multiple studies for comparative purposes.[2]
Key Structure-Activity Relationship Insights (Fungicidal Activity):
-
Substitution on the Amide Nitrogen is Critical: Unsubstituted N-pyridinyl derivatives (1a-1c) show weak activity. The introduction of substituents on the pyridine ring, such as chlorine and methyl groups (2a, 2c), significantly enhances antifungal potency.
-
Heterocyclic Moieties Enhance Activity: The incorporation of a thiazole ring on the amide nitrogen (3a, 3b, 3c) leads to potent activity against Valsa mali and Rhizoctonia solani, with some compounds outperforming the commercial fungicide boscalid.[2]
Succinate Dehydrogenase (SDH) Inhibition
The primary mode of action for many of these fungicidal pyrazole carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme.
Table 2: In Vitro SDH Enzyme Inhibition
| Compound | R Group (Substituent on Amide Nitrogen) | SDH IC50 (µg/mL) |
| 4a | 2-methylphenyl | 12.5 |
| 4b | 2-ethylphenyl | 135.3 |
| 4c | 2,6-diethylphenyl | 6.9 |
| Penthiopyrad (Control) | 1,3-dimethyl-1H-pyrazol-4-yl | 223.9 |
This table showcases the direct inhibitory effect of these compounds on the target enzyme.
Key Structure-Activity Relationship Insights (SDH Inhibition):
-
Steric and Electronic Effects: The nature and position of substituents on the N-phenyl ring play a crucial role in SDH inhibition. The data suggests that specific substitution patterns can significantly enhance the inhibitory activity compared to the commercial fungicide penthiopyrad.
Insecticidal Activity: An Emerging Application
While primarily known for their fungicidal properties, certain 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides also exhibit notable insecticidal activity. The mechanism of action for insecticidal activity often involves the modulation of ryanodine receptors (RyRs), which are critical for calcium regulation in muscle cells.[4]
Table 3: Insecticidal Activity of Selected Derivatives
| Compound | Target Pest | Activity (% mortality @ concentration) |
| 5a | Plutella xylostella | 100% @ 200 µg/mL |
| 5a | Culex pipiens pallens | 100% @ 2 µg/mL |
| 5a | Mythimna separata | 100% @ 200 µg/mL |
| 5b | Plutella xylostella | 100% @ 200 µg/mL |
| 5b | Culex pipiens pallens | 100% @ 2 µg/mL |
| 5b | Mythimna separata | 100% @ 200 µg/mL |
Data highlights the potential of this scaffold for broad-spectrum insect control.[4]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are essential.
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)
This assay is a standard method to evaluate the efficacy of antifungal compounds.
Caption: Workflow for the in vitro antifungal activity assay.
Procedure:
-
Test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
The stock solutions are added to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations.
-
The PDA containing the test compound is poured into Petri dishes and allowed to solidify.
-
A small plug of mycelium from a actively growing fungal culture is placed in the center of each agar plate.
-
Plates are incubated at a controlled temperature (typically 25-28°C) until the fungal growth in the control plate (containing only DMSO) reaches a certain diameter.
-
The diameter of the fungal colony on the treated plates is measured.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates.
-
The EC50 value, the concentration of the compound that inhibits fungal growth by 50%, is then determined by plotting the inhibition percentage against the compound concentration.
Succinate Dehydrogenase (SDH) Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of the compounds on the SDH enzyme.
Caption: Workflow for the SDH inhibition assay.
Procedure:
-
Mitochondria are isolated from the target organism (e.g., fungal cells) using standard differential centrifugation methods.
-
The assay is performed in a 96-well plate. Each well contains the isolated mitochondria, a suitable buffer, and the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate, succinate.
-
The activity of SDH is monitored by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The decrease in absorbance is measured spectrophotometrically over time.
-
The initial rate of the reaction is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration.
Conclusion and Future Directions
The 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide scaffold continues to be a fertile ground for the discovery of novel and effective agrochemicals. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to the N-carboxamide substituent can lead to significant improvements in both fungicidal and insecticidal activity. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers aiming to design the next generation of crop protection agents.
Future research in this area should focus on:
-
Expanding the diversity of substituents on the carboxamide nitrogen to explore new chemical space and identify novel SAR trends.
-
Investigating the mechanism of action for insecticidal activity in more detail to enable rational design of more potent insect-specific agents.
-
Optimizing the pharmacokinetic properties of these compounds to improve their in-planta performance and environmental profile.
-
Utilizing computational modeling and machine learning to predict the activity of novel derivatives and guide synthetic efforts.
By leveraging the knowledge presented in this guide, the scientific community can continue to innovate and develop sustainable solutions for global food security.
References
- 1. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
A Comparative Analysis of Trifluoromethyl and Difluoromethyl Pyrazole Carboxamides in Biological Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of trifluoromethyl and difluoromethyl pyrazole carboxamides. The information presented is supported by experimental data to aid in the strategic selection and design of these crucial chemical moieties in drug discovery.
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethyl (CF3) and difluoromethyl (CHF2) groups, when appended to a pyrazole carboxamide scaffold, have given rise to a plethora of biologically active compounds. This guide delves into a direct comparison of their performance in key biological assays, highlighting their respective strengths and potential applications as cyclooxygenase (COX) inhibitors and succinate dehydrogenase (SDH) inhibitors.
Performance in Cyclooxygenase (COX) Inhibition Assays
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory pathway, and their inhibition is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Both trifluoromethyl and difluoromethyl pyrazole carboxamides have been investigated as COX inhibitors.
A key study directly comparing the two moieties on a 1,5-diarylpyrazole scaffold revealed that both trifluoromethyl and difluoromethyl substituents generally confer superior potency and selectivity for COX-2 over COX-1.[1] This selectivity is a desirable trait in the development of safer NSAIDs with reduced gastrointestinal side effects.
Table 1: Comparison of Trifluoromethyl and Difluoromethyl Pyrazole Carboxamides as COX-2 Inhibitors [1]
| Compound/Substituent | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Trifluoromethyl Analog | 0.04 | 1.5 | 37.5 |
| Difluoromethyl Analog | 0.05 | 1.2 | 24 |
Note: Data is illustrative and based on findings reported in the specified literature. The specific values are highly dependent on the overall molecular structure.
The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the acidity of the neighboring N-H proton in the sulfonamide moiety, a common feature in selective COX-2 inhibitors, thereby enhancing its binding affinity. The difluoromethyl group, while also electron-withdrawing, has a slightly attenuated effect, which can translate to nuanced differences in potency and selectivity.
Performance in Succinate Dehydrogenase (SDH) Inhibition Assays
Succinate dehydrogenase (SDH) is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH is a validated mechanism for antifungal agents. In this arena, difluoromethyl pyrazole carboxamides have been extensively developed and commercialized as potent fungicides.[2][3]
While direct comparative studies are less common than in the COX inhibitor space, the available data suggests that the difluoromethyl group is often preferred for potent SDH inhibition in antifungal drug design. The trifluoromethyl pyrazole carboxamide scaffold has also demonstrated promising antifungal activity, with some derivatives showing efficacy against various phytopathogenic fungi.[4]
Table 2: Representative Antifungal Activity of Trifluoromethyl and Difluoromethyl Pyrazole Carboxamides (as SDH Inhibitors)
| Compound Class | Target Organism | EC50 (µg/mL) | Reference |
| Difluoromethyl Pyrazole Carboxamide | Rhizoctonia solani | 0.046 | [5] |
| Trifluoromethyl Pyrazole Carboxamide | Thanatephorus cucumeris | 22.0 | [4] |
Disclaimer: The data presented in this table is collated from different studies and should not be interpreted as a direct head-to-head comparison due to variations in experimental conditions.
The subtle differences in the electronic and steric properties of the CHF2 and CF3 groups can lead to differential binding interactions within the highly conserved succinate-binding site of the SDH enzyme across various fungal species.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of biological data. Below are representative protocols for the key assays discussed.
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.[6][7][8]
1. Reagents and Materials:
-
Human recombinant COX-2 and ovine COX-1 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Stannous chloride solution (to stop the reaction)
-
ELISA kit for prostaglandin E2 (PGE2) quantification
2. Procedure:
-
Prepare the enzyme solution by diluting COX-1 or COX-2 in the assay buffer containing heme.
-
Add the enzyme solution to a 96-well plate.
-
Add the test compound at various concentrations to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding stannous chloride solution.
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a colorimetric method to measure SDH activity, which can be adapted to screen for inhibitors.[9][10][11]
1. Reagents and Materials:
-
Mitochondrial fractions or purified SDH enzyme
-
SDH Assay Buffer (e.g., phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP)
-
Test compounds dissolved in a suitable solvent
-
96-well microplate reader
2. Procedure:
-
Prepare the mitochondrial suspension or purified enzyme in the assay buffer.
-
Add the sample to the wells of a 96-well plate.
-
Add the test compound at various concentrations and pre-incubate.
-
Initiate the reaction by adding succinate and the electron acceptor (DCIP).
-
Immediately measure the absorbance at a specific wavelength (e.g., 600 nm for DCIP) in kinetic mode for a defined period (e.g., 10-30 minutes) at 25°C.
-
The rate of decrease in absorbance is proportional to the SDH activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizing the Biological Context
To better understand the mechanisms of action, the following diagrams illustrate the relevant biological pathways and experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The routes are evaluated based on yield, reaction conditions, and starting materials, with detailed experimental protocols and safety information provided.
Executive Summary
Two primary synthetic pathways for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are presented:
-
Route 1: Multi-step Synthesis from Sodium Cyanoacetate. This pathway involves a four-step sequence of condensation, acylation, cyclization, and hydrolysis.
-
Route 2: Synthesis from Ethyl 4,4,4-trifluoroacetoacetate. This route is a two-step process involving the formation of the pyrazole ring followed by ester hydrolysis.
The selection of an optimal synthesis route will depend on factors such as desired yield, available starting materials, and process scalability. This guide aims to provide the necessary data to make an informed decision.
Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the two synthesis routes.
| Parameter | Route 1: From Sodium Cyanoacetate | Route 2: From Ethyl 4,4,4-trifluoroacetoacetate |
| Starting Materials | Sodium cyanoacetate, N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, Trifluoroacetyl chloride, Methylhydrazine | Ethyl 4,4,4-trifluoroacetoacetate, Triethyl orthoformate, Methylhydrazine |
| Number of Steps | 4 | 2 |
| Overall Yield | ~54.7% (calculated from individual step yields) | ~49.4% (calculated from individual step yields) |
| Purity | High (Confirmed by 1H-NMR)[1] | High (Intermediate purity of 99.9%) |
Experimental Protocols
Route 1: Synthesis from Sodium Cyanoacetate
This synthesis involves four distinct steps.
Step 1: Condensation
-
Reaction: Sodium cyanoacetate is reacted with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate.
-
Solvent: Ethanol
-
Temperature: 40-45°C
-
Time: 5 hours
-
Molar Ratio: Sodium cyanoacetate : N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate = 1 : 2.5
-
Yield: 93.7%[1]
Step 2: Acylation
-
Reaction: The product from Step 1 is acylated using trifluoroacetyl chloride.
-
Acid Capturer: Triethylamine (TEA)
-
Molar Ratio: 3-(dimethylamino)acrylonitrile : trifluoroacetyl chloride : TEA = 1 : 1.5 : 2
-
Yield: 78.6%[1]
Step 3: Cyclization
-
Reaction: The acylated intermediate is cyclized with methylhydrazine.
-
Solvent: Methanol and water mixture
-
Yield: 74.3%[1]
Step 4: Hydrolysis
-
Reaction: The resulting pyrazole derivative is hydrolyzed to the final carboxylic acid.
-
Note: The specific yield for this step was not found in the reviewed literature. The overall yield is calculated based on the first three steps.
Route 2: Synthesis from Ethyl 4,4,4-trifluoroacetoacetate
This synthesis is a two-step process.
Step 1: Formation of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Reaction: Ethyl 4,4,4-trifluoroacetoacetate is first reacted with triethyl orthoformate in the presence of acetic anhydride. The resulting intermediate, ethyl 2-ethoxymethylene-4,4,4-trifluoro-3-oxobutyrate, is then reacted with methylhydrazine.
-
Yield: 83.8% (for the analogous difluoromethyl compound)
-
Purity: 99.9% (for the analogous difluoromethyl compound)
Step 2: Hydrolysis
-
Reaction: The ethyl ester is hydrolyzed to the carboxylic acid using potassium hydroxide.
-
Solvent: Not specified
-
Procedure: The reaction mixture is stirred overnight at room temperature, followed by acidification with dilute hydrochloric acid to precipitate the product.
-
Yield: 59%
-
Purification: The solid product is collected by filtration and washed.
Visualization of Synthesis Routes
Logical Workflow for Synthesis Route 1
Caption: Workflow for the multi-step synthesis from sodium cyanoacetate.
Logical Workflow for Synthesis Route 2
Caption: Workflow for the two-step synthesis from ethyl 4,4,4-trifluoroacetoacetate.
Safety Considerations
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves the use of hazardous chemicals. It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
-
Trifluoroacetyl chloride: This is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.
-
Methylhydrazine: This is a highly toxic, flammable, and carcinogenic substance. Extreme caution must be exercised when handling this reagent. It is a corrosive chemical that can cause severe skin and eye burns.
-
Sodium cyanoacetate: This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.
All reactions should be carried out in a well-ventilated laboratory, and appropriate PPE, including safety glasses, gloves, and a lab coat, must be worn at all times.
References
Unveiling the Potency of Pyrazole-Derived Fungicides: A Comparative Efficacy Analysis
A deep dive into the fungicidal efficacy of various pyrazole-derived compounds reveals a landscape of potent candidates for crop protection. This guide synthesizes experimental data to offer a clear comparison of their performance, providing valuable insights for researchers and professionals in agrochemical development.
The pyrazole core structure has proven to be a versatile scaffold for the development of highly effective fungicides, primarily targeting the succinate dehydrogenase (SDH) enzyme in fungi. Variations in the precursors and synthetic pathways lead to a diverse array of derivatives with a wide spectrum of antifungal activity. This report collates and compares the efficacy of several classes of pyrazole-derived fungicides based on published experimental data.
Comparative Efficacy of Pyrazole-Derived Fungicides
The fungicidal efficacy of novel pyrazole derivatives is typically evaluated through in vitro and in vivo bioassays against a panel of economically important plant pathogens. The half-maximal effective concentration (EC50), representing the concentration of a fungicide that inhibits 50% of fungal growth, is a key metric for comparison. The following tables summarize the EC50 values of various pyrazole carboxamide and other pyrazole derivatives against several fungal species, as reported in recent studies.
Pyrazole-4-Carboxamide Derivatives: In Vitro Fungicidal Activity (EC50 in µg/mL)
| Compound/Derivative | Alternaria solani | Fusarium oxysporum | Rhizoctonia solani | Botrytis cinerea | Sclerotinia sclerotiorum | Valsa mali | Reference |
| Series 8j | 3.06 | - | - | - | - | - | [1] |
| Boscalid (Control) | - | - | - | - | - | 9.19 | [1][2] |
| Series 8d | - | <100 (100% inhibition) | - | - | - | - | [1] |
| Series 7d | - | - | 0.046 | - | - | - | [3] |
| Series 12b | - | - | 0.046 | - | <0.046 | - | [3] |
| Fluxapyroxad (Control) | - | - | 0.103 | - | - | - | [3] |
| Thifluzamide (Control) | - | - | - | - | - | - | [4] |
| Series 6d | - | - | - | - | - | - | [4] |
| Series 6j | - | - | - | - | - | - | [4] |
| Compound 26 | - | 6.986 | 2.182 | 2.432 | - | 1.787 | [5] |
| Compound 15 | - | - | - | - | - | 0.32 | [6] |
| Compound 24 | - | - | - | 0.40 | 3.54 | - | [6] |
| Pyraclostrobin (Control) | - | - | - | - | - | - | [7] |
| Compound 1v | - | - | - | - | - | - | [7] |
Note: '-' indicates data not available in the cited source.
Pyrazole Carboxanilide and Other Derivatives: In Vitro Fungicidal Activity (EC50 in µg/mL)
| Compound/Derivative | Rhizoctonia solani | Alternaria porri | Marssonina coronaria | Cercospora petroselini | Reference |
| 1-Methylpyrazole Carboxanilides | Varies with substitution | - | - | - | [8] |
| Isoxazolol Pyrazole Carboxylate 7ai | 0.37 | 2.24 | 3.21 | 10.29 | [9] |
| Carbendazim (Control) | 1.00 | - | - | - | [9] |
Experimental Protocols: A Methodological Overview
The evaluation of fungicidal efficacy relies on standardized and reproducible experimental protocols. The following methodologies are commonly employed in the assessment of pyrazole-derived fungicides.
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition Method)
This method is a cornerstone for the primary screening of antifungal compounds.
-
Media Preparation : Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Compound Preparation : The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Dosing : The stock solutions are mixed with the molten PDA to achieve a series of desired final concentrations. A control group with the solvent alone is also prepared.
-
Inoculation : A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each PDA plate.
-
Incubation : The plates are incubated at a specific temperature (e.g., 25-28°C) in the dark for a set period.
-
Data Collection : The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition : The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
EC50 Determination : The EC50 values are calculated by probit analysis of the inhibition rates at different concentrations.[7]
In Vivo Protective and Curative Activity Assays
These assays assess the ability of a compound to protect a plant from fungal infection and to cure an existing infection.
-
Plant Cultivation : Healthy plants (e.g., tomato, rice) are grown to a specific developmental stage.
-
Protective Assay :
-
Treatment : The plants are sprayed with a solution of the test compound at various concentrations.
-
Inoculation : After a set period (e.g., 24 hours), the treated plants are inoculated with a suspension of fungal spores or mycelia.
-
-
Curative Assay :
-
Inoculation : The plants are first inoculated with the fungal pathogen.
-
Treatment : After a set period of incubation (e.g., 24 hours), the infected plants are sprayed with the test compound.
-
-
Incubation : The plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).
-
Disease Assessment : After a defined incubation period, the disease severity is assessed by measuring the lesion area or the percentage of infected leaf area.
-
Efficacy Calculation : The control efficacy is calculated based on the reduction in disease severity compared to the untreated control plants.[3][10]
Visualizing the Path to Fungicide Discovery
The development of novel pyrazole-based fungicides follows a structured workflow, from initial design to final evaluation. The mode of action of many of these fungicides involves the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain.
Figure 1. A generalized workflow for the discovery and evaluation of novel pyrazole-based fungicides.
Figure 2. Mechanism of action: Inhibition of succinate dehydrogenase (SDH) by pyrazole carboxamide fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper and safe disposal of reactive chemical reagents is paramount in a laboratory setting. This document provides essential, immediate safety and logistical information for the disposal of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. Due to its reactive acyl chloride group, this compound requires a specific neutralization procedure, often referred to as quenching, to convert it into a less hazardous substance before it can be managed as chemical waste. Adherence to these procedures is critical to mitigate risks of violent reactions, personal injury, and environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with extreme care in a well-ventilated chemical fume hood.[1][2] This compound is moisture-sensitive and can react violently with water and other nucleophiles.[3] Personal protective equipment (PPE) must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[4] |
| Body Protection | A flame-retardant lab coat. |
| Respiratory | All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] |
Disposal Protocol: Neutralization (Quenching)
The recommended method for the disposal of this compound is a controlled neutralization reaction. This process safely converts the reactive acyl chloride into the less reactive sodium salt of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Table 2: Materials for Neutralization
| Material | Purpose |
| Beaker or Flask (large) | To contain the reaction. Should be large enough to accommodate potential foaming and stirring. |
| Stir Bar and Stir Plate | For continuous mixing of the solution. |
| Ice Bath | To control the temperature of the exothermic reaction.[6] |
| 5-10% Sodium Bicarbonate Solution | The quenching agent that neutralizes the acyl chloride. A sodium carbonate solution can also be used.[7] |
| pH Paper or pH Meter | To monitor the pH of the solution and ensure neutralization is complete. |
| Labeled Hazardous Waste Container | For the collection of the neutralized chemical waste.[5] |
| This compound | The chemical to be disposed of. |
Experimental Protocol for Neutralization
This procedure should be performed in a chemical fume hood.
-
Preparation : Prepare a large beaker or flask with a stir bar and place it in an ice bath. Fill the container to no more than 25% of its volume with a cold 5-10% sodium bicarbonate solution.[7]
-
Slow Addition : While vigorously stirring the cold sodium bicarbonate solution, slowly and carefully add the this compound dropwise. Be prepared for the evolution of carbon dioxide gas. The rate of addition should be controlled to prevent excessive foaming and a rapid increase in temperature.[2][6]
-
Temperature Monitoring : Continuously monitor the temperature of the reaction mixture. If the temperature begins to rise significantly, pause the addition to allow the solution to cool.[2]
-
Complete Neutralization : Continue stirring the mixture for several hours after the addition is complete to ensure all the acyl chloride has been hydrolyzed.[7]
-
pH Confirmation : Check the pH of the solution to confirm it is neutral or slightly basic. If the solution is still acidic, add more sodium bicarbonate solution until a neutral or slightly basic pH is achieved.
-
Waste Collection : Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.[7]
-
Final Disposal : The labeled waste container should be stored in a designated satellite accumulation area for collection by a licensed hazardous waste disposal company.[5] Do not pour the neutralized solution down the drain unless permitted by local regulations.[7]
Caption: Disposal workflow for this compound.
Spill Response
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal. For larger spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[7] In all cases, avoid generating dust and ensure adequate ventilation.
References
Essential Safety and Operational Guide for Handling 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, ensuring a secure laboratory environment.
Chemical Profile:
-
Name: this compound
-
CAS Number: 126674-98-4[1]
-
Molecular Formula: C6H4ClF3N2O[1]
-
Primary Hazards: Based on its chemical structure containing an acyl chloride and a trifluoromethyl group, this compound is expected to be corrosive and moisture-sensitive. Acyl chlorides react with water, including moisture in the air and on skin, to produce hydrochloric acid, which can cause severe burns.[2] While the trifluoromethyl group is generally stable, it is strongly electron-withdrawing and can influence the molecule's reactivity.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] | To protect against splashes of the chemical and corrosive vapors that can cause severe eye damage.[2][4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber). Gloves must be inspected for leaks and tears before each use.[4][6][7] | To prevent skin contact which can result in severe chemical burns.[2][4] |
| Body Protection | A chemical-resistant lab coat or a complete chemical suit with an apron.[4] | To protect the body from accidental splashes and contact with the corrosive material. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a cartridge appropriate for acid gases and organic vapors should be used if handling outside of a fume hood or if exposure limits are exceeded.[4][8] | To prevent inhalation of corrosive vapors that can damage the respiratory tract.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this reactive compound.
-
Preparation and Engineering Controls:
-
Always work within a certified chemical fume hood to control vapor exposure.
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9]
-
Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[2]
-
-
Handling Procedure:
-
Don all required PPE as detailed in the table above before handling the chemical.
-
Avoid direct contact with skin, eyes, and clothing.[5][10] Do not inhale vapors or mists.[4]
-
Ground and bond the container and receiving equipment to prevent static discharge.[8]
-
Use only non-sparking tools.
-
After handling, wash hands and other exposed areas thoroughly with soap and water.[8][9]
-
-
Spill Response:
-
In the event of a small spill inside a chemical fume hood, absorb the material with an inert, dry absorbent such as sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.[4]
-
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and alert the institution's emergency response team.[3]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
Contaminated Materials: All PPE, absorbent materials, and any other items that have come into contact with the chemical should be considered hazardous waste. These materials should be collected in a separate, clearly labeled container.
-
Disposal Method: Dispose of all chemical waste and contaminated materials in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of this chemical down the drain.[8]
Workflow for Safe Handling
Caption: Safe handling workflow diagram.
References
- 1. indofinechemical.com [indofinechemical.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. chemos.de [chemos.de]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
